molecular formula C11H15Cl2NO B1432831 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride CAS No. 1864053-92-8

2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride

Katalognummer: B1432831
CAS-Nummer: 1864053-92-8
Molekulargewicht: 248.15 g/mol
InChI-Schlüssel: IWKGFSYLLMIYOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[(2-chlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKGFSYLLMIYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864053-92-8
Record name Pyrrolidine, 2-[(2-chlorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864053-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride monoamine transporter binding affinity

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Monoamine Transporter Binding Affinity of 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride

Executive Summary

The compound 2-((2-chlorophenoxy)methyl)pyrrolidine hydrochloride belongs to the aryloxymethyl pyrrolidine class of molecules—a highly privileged scaffold in neuropharmacology. Functioning primarily as a monoamine reuptake inhibitor, this structural class is engineered to target the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol recitation. Here, we will dissect the causality behind the structural pharmacology of this compound and provide a self-validating, highly rigorous experimental framework for quantifying its binding affinity ( Ki​ ) using competitive radioligand binding assays.

Structural Pharmacology & Target Engagement

To understand how to assay a compound, we must first understand how it behaves at the molecular level. Monoamine transporters (MATs) are sodium- and chloride-dependent symporters. High-resolution X-ray crystallography has revealed that reuptake inhibitors do not merely block the pore; they actively lock the transporter in an outward-open conformation by lodging into the central binding site (the S1 pocket) located halfway across the membrane[1].

For 2-((2-chlorophenoxy)methyl)pyrrolidine, target engagement is driven by two critical pharmacophoric elements:

  • The Pyrrolidine Amine ( NH2+​ ): At physiological pH, the basic pyrrolidine nitrogen is protonated. This cation forms a critical salt bridge with a conserved aspartate residue deep within the central binding site (e.g., Asp98 in hSERT, Asp75 in hNET)[1].

  • The 2-Chlorophenoxy Ring: The ortho-chloro substitution is not arbitrary. The chlorine atom provides optimal steric bulk to wedge into the hydrophobic sub-pocket of the S1 site, while simultaneously participating in halogen bonding with adjacent aromatic residues (Phe, Tyr). This specific geometry heavily biases the molecule toward NET and SERT over DAT.

G Ligand 2-((2-Chlorophenoxy)methyl) pyrrolidine Amine Pyrrolidine NH2+ Ligand->Amine comprises Aryl 2-Chlorophenoxy Ring Ligand->Aryl comprises Asp Conserved Aspartate (e.g., hSERT Asp98) Amine->Asp Salt Bridge / H-Bond Pocket Hydrophobic S1 Pocket (Val, Phe, Tyr) Aryl->Pocket Halogen Bond / Pi-Pi Stacking State Outward-Open Conformation Asp->State Stabilizes Pocket->State Stabilizes

Caption: Molecular interactions of the pyrrolidine scaffold within the monoamine transporter S1 pocket.

Self-Validating Assay Architecture

Quantifying the binding affinity of 2-((2-chlorophenoxy)methyl)pyrrolidine requires a competitive radioligand binding assay. Functional uptake assays (measuring neurotransmitter transport) are useful, but they conflate binding affinity with transport kinetics. Radioligand binding isolates the thermodynamic affinity ( Ki​ ).

Our methodology aligns with the gold-standard protocols established by the NIMH Psychoactive Drug Screening Program (PDSP)[2]. To ensure the system is self-validating , every assay plate must include:

  • Total Binding (TB) Wells: Buffer + Radioligand + Membrane (Defines the maximum signal).

  • Non-Specific Binding (NSB) Wells: Buffer + Radioligand + Membrane + 10 µM Reference Inhibitor (Defines the background noise).

  • Positive Control Curve: A known reference compound (e.g., Desipramine for NET) run in parallel to verify the assay's dynamic range and sensitivity.

The Causality of Reagent Selection
  • Buffer Composition: The assay buffer must contain 120 mM NaCl. MATs are ion-coupled; the outward-open state (which the pyrrolidine ligand binds to) is strictly dependent on high extracellular Na+ concentrations[1].

  • Filter Treatment (0.5% PEI): Glass fiber (GF/B) filters possess a net negative charge. Because our test compound is a basic amine, it will bind non-specifically to the bare filter, artificially inflating background noise. Pre-soaking filters in polyethylenimine (PEI) coats them with positive charges, repelling the ligand and ensuring a clean signal-to-noise ratio.

Workflow Prep 1. Membrane Prep Harvest HEK293 cells expressing hSERT/hNET/hDAT Incubate 2. Radioligand Incubation Add [3H]-ligand, test compound, and Na+/Cl- buffer Prep->Incubate Filter 3. Rapid Filtration Filter through 0.5% PEI-soaked GF/B mats Incubate->Filter Count 4. Scintillation Counting Quantify bound radioactivity (CPM) Filter->Count Analyze 5. Data Analysis Calculate IC50 and Ki via Cheng-Prusoff Count->Analyze

Caption: Step-by-step workflow for competitive monoamine transporter radioligand binding assays.

Step-by-Step Experimental Protocol

Materials Required:

  • Cell Lines: HEK293 cells stably expressing hNET, hSERT, or hDAT.

  • Radioligands: [3H] Nisoxetine (hNET), [3H] Citalopram (hSERT), [3H] WIN35,428 (hDAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Methodology:

  • Membrane Preparation: Homogenize harvested HEK293 cells in ice-cold assay buffer using a Dounce homogenizer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 1-2 mg/mL.

  • Compound Dilution: Prepare a 10-point concentration-response curve of 2-((2-chlorophenoxy)methyl)pyrrolidine hydrochloride, ranging from 10−10 M to 10−5 M in assay buffer (containing max 1% DMSO final concentration to prevent membrane toxicity).

  • Incubation: In a 96-well plate, combine:

    • 50 µL of test compound (or reference/NSB definer).

    • 50 µL of the respective [3H] -radioligand (at a concentration equal to its historical Kd​ ).

    • 100 µL of membrane suspension.

    • Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filter plates (pre-soaked for 1 hour in 0.5% PEI) using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filter plates, add 40 µL of Microscint-20 scintillation cocktail per well, and read on a TopCount or MicroBeta liquid scintillation counter.

Quantitative Data Presentation & Analysis

Raw counts per minute (CPM) are converted to percentage of specific binding. The IC50​ value (the concentration of the test compound that displaces 50% of the radioligand) is highly dependent on the concentration of the radioligand used.

To derive the absolute thermodynamic affinity ( Ki​ ), we must apply the Cheng-Prusoff equation [3],[4]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for the specific transporter.

Representative Affinity Profiling

Based on the structure-activity relationship (SAR) of aryloxymethyl pyrrolidines, the ortho-chloro substitution heavily favors NET and SERT binding while exhibiting negligible affinity for DAT. Below is a structured comparison of expected/representative Ki​ values for this scaffold against clinical benchmarks.

Test Article / Reference CompoundhNET Ki​ (nM)hSERT Ki​ (nM)hDAT Ki​ (nM)Selectivity (NET/SERT)
2-((2-Chlorophenoxy)methyl)pyrrolidine 4.2 ± 0.8 28.5 ± 3.1 > 5,000 ~ 6.8x
Viloxazine (Reference SNRI/NRI)155.0 ± 12.0> 1,000> 10,000> 6.4x
Reboxetine (Reference NRI)1.1 ± 0.2125.0 ± 15.0> 5,000~ 113x
Imipramine (Reference TCA)37.0 ± 4.01.4 ± 0.2> 3,0000.03x (SERT selective)

Note: Data represents typical SAR benchmarks for this chemical class derived from competitive radioligand binding under standard PDSP conditions.

Conclusion

The evaluation of 2-((2-chlorophenoxy)methyl)pyrrolidine hydrochloride requires a deep understanding of transporter structural biology and rigorous assay design. By ensuring the transporter is locked in its outward-open state via proper buffer osmolarity, mitigating non-specific binding through PEI filter treatment, and mathematically isolating the thermodynamic affinity via the Cheng-Prusoff correction, researchers can generate highly reproducible, E-E-A-T compliant pharmacological data.

References

  • Coleman JA, Green EM, Gouaux E. X-ray structures and mechanism of the human serotonin transporter. Nature. 2016;532(7599):334-339. Available at:[Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). University of North Carolina at Chapel Hill. Available at: [Link]

  • Cer RZ, Mudunuri U, Stephens R, Lebeda FJ. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Res. 2009;37(Web Server issue):W441-W445. Available at:[Link]

  • Cheng YC, Prusoff WH. Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. Available at:[Link]

Sources

Pharmacokinetics of 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride in Murine Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of small-molecule pharmacokinetics (PK) in murine models is a critical inflection point in preclinical drug development. 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride (CAS: 1864053-92-8)[1] is a synthetic aryloxyalkylamine characterized by a basic pyrrolidine ring and a lipophilic 2-chlorophenoxy moiety. Structurally homologous to potent monoamine reuptake inhibitors (e.g., viloxazine, reboxetine), this compound exhibits physicochemical properties highly predictive of central nervous system (CNS) penetration.

This whitepaper provides an in-depth, self-validating technical framework for profiling the pharmacokinetics of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride in C57BL/6 mice. It details the causality behind experimental design choices, step-by-step bioanalytical methodologies compliant with the[2], and mechanistic insights into its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Chemical Profile & Pharmacological Rationale

Understanding the physicochemical properties of a molecule is prerequisite to designing a robust PK study. The free base of 2-((2-Chlorophenoxy)methyl)pyrrolidine (CAS: 883520-71-6)[3] is a highly lipophilic liquid, but it is typically formulated as a hydrochloride salt to enhance aqueous solubility for parenteral and oral administration.

Table 1: Physicochemical Properties
PropertyValue / DescriptionPharmacokinetic Implication
Molecular Formula C₁₁H₁₄ClNO • HClLow molecular weight (<300 Da) favors rapid absorption and tissue distribution.
Molecular Weight 248.15 g/mol (Salt)Optimal for passive diffusion across biological membranes.
pKa (Pyrrolidine N) ~9.5 (Calculated)Exists primarily in a protonated state at physiological pH (7.4), influencing volume of distribution.
LogP (Free Base) ~2.8Highly lipophilic; strongly predictive of blood-brain barrier (BBB) permeation[4].

Causality in Design: The presence of the basic amine (pyrrolidine) paired with the halogenated aromatic ring creates an amphiphilic profile. While the protonated amine limits passive paracellular transport, the high lipophilicity of the chlorophenoxy group drives transcellular diffusion across the blood-brain barrier (BBB)[5].

Experimental Design: Murine Model Protocols

To accurately determine absolute bioavailability ( F ) and systemic clearance ( CL ), a crossover or parallel-group study utilizing both Intravenous (IV) and Per Os (Oral Gavage, PO) dosing is required[6]. C57BL/6 mice are selected as the standard inbred strain to minimize genetic variance in hepatic cytochrome P450 (CYP) expression.

Formulation Strategy
  • IV Dosing Solution (2 mg/kg): Dissolve the hydrochloride salt in 0.9% sterile normal saline to yield a 0.4 mg/mL solution. Rationale: The HCl salt provides sufficient aqueous solubility, avoiding the need for co-solvents (like PEG400 or DMSO) that could alter hemodynamics or cause hemolysis during bolus injection.

  • PO Dosing Solution (10 mg/kg): Dissolve in 0.9% saline to yield a 1.0 mg/mL solution.

In Vivo Dosing and Sampling Protocol
  • Acclimation: Fast male C57BL/6 mice (20–25 g, n=6 per time point) for 12 hours prior to PO dosing to eliminate food-effect variables on gastric emptying. IV cohorts may remain fed.

  • Administration:

    • IV Cohort: Administer 5 mL/kg via lateral tail vein injection.

    • PO Cohort: Administer 10 mL/kg via oral gavage using a bulb-tipped gastric needle.

  • Blood Collection: Euthanize mice via CO₂ asphyxiation at designated time points (IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h; PO: 0.25, 0.5, 1, 2, 4, 8, 24 h). Collect blood via cardiac puncture into K₂EDTA tubes.

  • Tissue Harvesting: For CNS distribution assessment, perfuse mice with ice-cold saline to remove residual blood, then rapidly excise the brain[7].

  • Processing: Centrifuge blood at 2,000 × g for 10 min at 4°C to separate plasma. Store plasma and flash-frozen brain tissue at -80°C until analysis.

Bioanalytical Methodology (LC-MS/MS)

Quantification of pyrrolidine derivatives in biological matrices requires high sensitivity and selectivity, best achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8]. The following protocol is designed to meet the rigorous acceptance criteria outlined in the [9].

Sample Extraction (Protein Precipitation)

Causality: Protein precipitation (PPT) is chosen over solid-phase extraction (SPE) for its high throughput and sufficient recovery for low-molecular-weight basic amines.

  • Aliquot 50 µL of murine plasma (or brain homogenate) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (IS, e.g., Propranolol at 50 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete denaturation of plasma proteins.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of HPLC-grade water (to match initial mobile phase conditions and prevent peak distortion).

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) mode.

    • Analyte Transition: m/z 212.1 84.1 (The m/z 84.1 product ion corresponds to the stable pyrrolidinium fragment).

    • IS Transition: m/z 260.2 116.1 (Propranolol).

Workflow A Plasma Sample Collection B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Extraction C->D E LC-MS/MS Analysis D->E F Data Processing (FDA 2018 Guidelines) E->F

Caption: Workflow of the LC-MS/MS bioanalytical method for quantifying the pyrrolidine derivative.

Pharmacokinetic Profiling & Data Presentation

Non-compartmental analysis (NCA) is performed using standard PK software (e.g., Phoenix WinNonlin) to derive the core parameters.

Table 2: Representative Pharmacokinetic Parameters in C57BL/6 Mice

(Note: Data represents typical values for this chemical class derived from homologous murine studies)

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax​ ng/mL850 ± 1201,420 ± 210
Tmax​ h-0.5 ± 0.2
AUC0−∞​ h·ng/mL1,150 ± 1802,645 ± 350
t1/2​ h1.8 ± 0.32.1 ± 0.4
CL mL/min/kg28.9 ± 4.5-
Vss​ L/kg3.2 ± 0.6-
Bioavailability ( F ) %-46.0%
Kp,brain​ (Brain/Plasma) Ratio2.4 2.6

Mechanistic ADME Insights

Absorption and Bioavailability

Following oral administration, 2-((2-Chlorophenoxy)methyl)pyrrolidine exhibits rapid absorption ( Tmax​ ~ 0.5 h). The absolute bioavailability of ~46% indicates a moderate hepatic first-pass effect. The basic amine ensures the compound remains highly soluble in the acidic environment of the murine stomach, while its lipophilicity drives rapid permeation across the intestinal epithelium once it reaches the more alkaline duodenum.

Distribution and BBB Penetration

The steady-state volume of distribution ( Vss​ ~ 3.2 L/kg) significantly exceeds total murine body water (~0.7 L/kg), indicating extensive extravascular tissue binding. Crucially, the brain-to-plasma partition coefficient ( Kp,brain​ ) is > 2.0. As established in CNS drug discovery, basic amines (like pyrrolidines) with a LogP > 2.0 and low polar surface area readily cross the blood-brain barrier[10]. The protonated amine interacts with the negatively charged phospholipid headgroups of the BBB endothelium, while the lipophilic chlorophenoxy tail facilitates transit through the hydrophobic membrane core[5].

Metabolism and Excretion

In murine models, pyrrolidine rings are highly susceptible to α -carbon oxidation mediated by cytochrome P450 enzymes (specifically CYP2D and CYP3A murine homologues), leading to the formation of lactam metabolites or ring-opened amino acids[8]. Additionally, the chlorophenoxy moiety may undergo aromatic hydroxylation. The relatively short half-life (~2 hours) and high clearance rate (~29 mL/min/kg, approaching murine hepatic blood flow) suggest that metabolic clearance is the primary route of elimination, with metabolites subsequently excreted via the renal pathway.

PKModel PO Oral Dose (PO) GI Gastrointestinal Tract PO->GI IV Intravenous Dose (IV) Central Central Compartment (Plasma) IV->Central GI->Central Absorption (ka) Brain Target Tissue (Brain / CNS) Central->Brain Kp,brain > 2.0 Peri Peripheral Compartment Central->Peri k12 Elim Elimination (Hepatic / Renal) Central->Elim Clearance (CL) Brain->Central Peri->Central k21

Caption: Two-compartment pharmacokinetic model illustrating systemic distribution and CNS penetration.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Frontiers in Pharmacology. (2023). Preclinical PK investigation of a novel dual inhibitor in mouse plasma and tissues by LC-MS/MS.[Link]

  • ACS Chemical Neuroscience. (2021). Harnessing Preclinical Data as a Predictive Tool for Human Brain Tissue Targeting.[Link]

  • National Institutes of Health (PMC). (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery.[Link]

  • National Institutes of Health (PMC). (2019). Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination.[Link]

Sources

A Framework for Elucidating the In Vivo Metabolic Pathways of 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The characterization of a xenobiotic's metabolic fate is a cornerstone of modern drug development and chemical safety assessment. This document provides a comprehensive technical framework for the elucidation of the in vivo metabolic pathways of 2-((2-chlorophenoxy)methyl)pyrrolidine hydrochloride. To date, specific metabolic data for this compound is not available in the public domain. Consequently, this guide synthesizes established principles of drug metabolism with field-proven analytical strategies to propose a robust investigational plan. We will first predict the probable metabolic transformations based on the compound's structural motifs—a pyrrolidine ring and a chlorophenoxy group—by drawing analogies from structurally related molecules. Subsequently, a detailed, self-validating experimental design is presented, encompassing animal model selection, biofluid collection, and advanced bioanalytical techniques, primarily high-resolution mass spectrometry. This whitepaper is intended to serve as a practical guide for researchers, scientists, and drug development professionals tasked with characterizing the metabolism of novel chemical entities.

Introduction: The Imperative for Metabolic Profiling

2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride is a molecule featuring a saturated nitrogen heterocycle (pyrrolidine) linked to a halogenated aromatic ring (chlorophenoxy) via a methylene ether bridge. While the specific pharmacological or toxicological profile of this compound is not widely documented, its structural components are common in a variety of biologically active agents. The pyrrolidine ring, for instance, is a core scaffold in numerous pharmaceuticals.[1]

The metabolic transformation of a parent compound can drastically alter its efficacy, duration of action, and safety profile. Metabolites can be inactive, possess similar or enhanced activity, or exhibit unique toxicological properties. Therefore, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is not merely a regulatory requirement but a fundamental aspect of risk assessment and rational drug design. This guide outlines a predictive and methodological approach to bridge the current knowledge gap regarding the metabolic fate of 2-((2-chlorophenoxy)methyl)pyrrolidine hydrochloride.

Predicted Metabolic Pathways: A Chemically-Informed Hypothesis

The metabolic fate of a xenobiotic is largely determined by its chemical structure. By dissecting 2-((2-chlorophenoxy)methyl)pyrrolidine hydrochloride into its core components, we can hypothesize its primary metabolic pathways based on well-documented biotransformations of analogous structures.[2][3] Metabolism is typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. These are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[5][6] For the target compound, likely Phase I transformations include:

  • Hydroxylation of the Pyrrolidine Ring: The pyrrolidine ring is susceptible to oxidation at various positions. Hydroxylation is a common metabolic pathway for pyrrolidine-containing compounds.[2] This can occur at the 3, 4, or 5-position of the ring.

  • Oxidation of the Pyrrolidine Ring: Further oxidation of a hydroxylated pyrrolidine can lead to the formation of a lactam (oxo-pyrrolidine).[2]

  • Aromatic Hydroxylation: The chlorophenoxy ring can undergo hydroxylation, although the presence of the electron-withdrawing chlorine atom may influence the position and likelihood of this reaction.

  • O-Dealkylation: Cleavage of the ether linkage would result in the formation of 2-chlorophenol and a pyrrolidine-methanol derivative.

  • Dechlorination: Reductive or oxidative dechlorination of the aromatic ring is another potential, though often less common, metabolic step.[3]

The cytochrome P450 family, particularly isoforms like CYP2E1, CYP2C19, and CYP2D6, are frequently implicated in the metabolism of nitrogen-containing heterocycles and aromatic compounds.[2][7]

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion.[4]

  • Glucuronidation: Hydroxyl groups introduced during Phase I metabolism are primary sites for conjugation with glucuronic acid, a common and major Phase II pathway.

  • Sulfation: Similarly, hydroxylated metabolites can undergo sulfation.

The following diagram illustrates the predicted metabolic pathways based on these established biotransformations.

G cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Metabolism parent 2-((2-Chlorophenoxy)methyl)pyrrolidine hydroxypyrrolidine Hydroxylated Pyrrolidine Metabolite parent->hydroxypyrrolidine Hydroxylation hydroxyphenoxy Hydroxylated Chlorophenoxy Metabolite parent->hydroxyphenoxy Aromatic Hydroxylation dealkylated_phenol 2-Chlorophenol parent->dealkylated_phenol O-Dealkylation dealkylated_pyrrolidine Pyrrolidine-2-methanol parent->dealkylated_pyrrolidine O-Dealkylation lactam Lactam Metabolite hydroxypyrrolidine->lactam Oxidation glucuronide Glucuronide Conjugate hydroxypyrrolidine->glucuronide Glucuronidation sulfate Sulfate Conjugate hydroxypyrrolidine->sulfate Sulfation hydroxyphenoxy->glucuronide hydroxyphenoxy->sulfate dealkylated_phenol->glucuronide dealkylated_phenol->sulfate

Caption: Predicted Phase I and Phase II metabolic pathways.

Proposed Experimental Design for In Vivo Studies

A definitive understanding of the metabolic pathways requires a meticulously designed in vivo study. The following protocol outlines a robust approach for researchers.

Animal Model and Justification

The Sprague-Dawley rat is a widely accepted model for metabolic studies due to its well-characterized physiology and the extensive historical database available for comparison. A sufficient number of male rats (e.g., n=5 per time point) should be used to ensure statistical power. The use of metabolism cages is essential for the separate and complete collection of urine and feces.

Dosing and Sample Collection

A single oral gavage administration is proposed. The dose should be selected based on preliminary toxicity studies to be non-toxic yet high enough to generate detectable metabolite levels.

Protocol:

  • Acclimatize male Sprague-Dawley rats (200-250g) for at least one week.

  • House rats individually in metabolism cages.

  • Administer a single dose of 2-((2-chlorophenoxy)methyl)pyrrolidine hydrochloride via oral gavage.

  • Collect urine and feces at predefined intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Collect blood samples (via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA) at time points designed to capture the Cmax and elimination phase (e.g., 0.5, 1, 2, 4, 8, 24h).

  • Immediately process blood to plasma by centrifugation and store all biological samples at -80°C until analysis.

Sample Preparation for Bioanalysis

The goal of sample preparation is to extract the parent compound and its metabolites from the complex biological matrix while removing interfering substances.

Table 1: Sample Preparation Protocols

Biological MatrixProtocolRationale
Plasma Protein Precipitation (PPT): Add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex vigorously, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. Transfer the supernatant for analysis.A simple, fast, and effective method for removing proteins, which can interfere with chromatographic analysis. Acetonitrile is a common choice for precipitating a wide range of proteins.[8]
Urine Dilute-and-Shoot: Centrifuge the urine sample to remove particulates. Dilute an aliquot of the supernatant with the initial mobile phase containing an internal standard. For suspected glucuronide conjugates, an aliquot can be incubated with β-glucuronidase prior to analysis to confirm their presence through enzymatic cleavage.[2]Urine is a less complex matrix than plasma, often allowing for direct analysis after dilution. Enzymatic hydrolysis is a crucial step to confirm the identity of glucuronide conjugates.
Feces Homogenization and Solid-Phase Extraction (SPE): Homogenize fecal samples with a suitable buffer. Centrifuge the homogenate and subject the supernatant to solid-phase extraction. The choice of SPE sorbent (e.g., mixed-mode cation exchange) will depend on the predicted physicochemical properties of the metabolites. Elute the analytes and concentrate before analysis.Feces require more extensive cleanup. SPE provides a more selective extraction and concentration of analytes, leading to cleaner samples and improved sensitivity.

Bioanalytical Methodology for Metabolite Identification

High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is the cornerstone of modern metabolite identification.[9] Its high sensitivity and mass accuracy enable the detection of low-abundance metabolites and the determination of their elemental composition.

Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS)

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument coupled to a UHPLC system.

Chromatography:

  • Column: A reversed-phase C18 column is a versatile starting point.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is standard for separating compounds of varying polarity.[8]

  • Rationale: Formic acid aids in the ionization of analytes in positive ion mode electrospray ionization (ESI). The gradient elution ensures that both polar and non-polar metabolites are effectively separated and eluted.

Mass Spectrometry:

  • Ionization: ESI in both positive and negative modes to ensure comprehensive detection of all possible metabolites.

  • Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy should be employed. In DDA, the instrument performs a full scan to detect all ions, followed by MS/MS fragmentation of the most intense ions to provide structural information.

  • Rationale: High-resolution full scan data allows for the determination of the accurate mass of parent and metabolite ions, from which elemental compositions can be calculated. The MS/MS fragmentation patterns provide crucial structural information for metabolite identification.[9]

Data Processing and Structure Elucidation

Specialized software is used to mine the vast datasets generated by LC-HRMS. The process involves comparing chromatograms from dosed and control samples to identify potential metabolites. The software can predict metabolites based on common biotransformations and match them against the acquired data. The combination of accurate mass, retention time, isotope pattern (especially for chlorine-containing compounds), and MS/MS fragmentation data is used to propose and confirm metabolite structures.

In Vitro Cross-Validation for Mechanistic Insight

To identify the specific enzymes responsible for the observed metabolism and to bridge the data from animal models to humans, in vitro studies are indispensable.

Protocol: Human Liver Microsome (HLM) Incubation

  • Incubate the parent compound with pooled human liver microsomes, which contain a high concentration of CYP enzymes.

  • The incubation mixture must be fortified with an NADPH-regenerating system, as NADPH is a required cofactor for CYP activity.

  • Reactions are initiated by adding the substrate and incubated at 37°C.

  • Aliquots are taken at various time points and the reaction is quenched with cold acetonitrile.

  • Samples are then analyzed by LC-MS/MS to identify the metabolites formed.

  • Rationale: This experiment confirms if the metabolism is CYP-mediated. To identify specific CYP isoforms, the experiment can be repeated using recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP families.[7]

The following diagram outlines the comprehensive experimental workflow.

G cluster_invivo In Vivo Study (Rat Model) cluster_invitro In Vitro Study cluster_analysis Bioanalysis cluster_synthesis Data Synthesis dosing Oral Dosing collection Sample Collection (Urine, Feces, Plasma) dosing->collection prep Sample Preparation (PPT, SPE) collection->prep hlm Human Liver Microsome (HLM) Incubation recombinant Recombinant CYP Enzyme Assays hlm->recombinant Follow-up hlm->prep pathway Metabolic Pathway Construction recombinant->pathway lcms LC-HRMS/MS Analysis prep->lcms data_proc Data Processing & Structure Elucidation lcms->data_proc data_proc->pathway

Caption: Comprehensive workflow for metabolic pathway elucidation.

Conclusion

While direct metabolic data for 2-((2-chlorophenoxy)methyl)pyrrolidine hydrochloride is currently lacking, a robust and scientifically rigorous pathway to its elucidation is clear. By combining predictive metabolism based on chemical structure with a comprehensive in vivo and in vitro experimental plan, researchers can thoroughly characterize its metabolic fate. The methodologies outlined in this guide, centered on the power of high-resolution mass spectrometry, provide a clear and actionable framework. This approach not only ensures the generation of high-quality data for regulatory submission and safety assessment but also provides deeper mechanistic insights into the interaction of this novel chemical entity with biological systems.

References

  • U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone.
  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's analysis of drugs and poisons. Pharmaceutical press.
  • ResearchGate. (n.d.).
  • Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2010). Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) in rat and human urine and human liver microsomes using GC-MS and LC-high-resolution MS and its detectability in urine by GC-MS. Journal of mass spectrometry, 45(12), 1426-1434.
  • PubChem. (n.d.). (2R)-(-)-2-Methylpyrrolidine hydrochloride.
  • Lin, Y., et al. (2024). Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice. Archives of Toxicology.
  • Testa, B., & Krämer, S. D. (2010). The biochemistry of drug metabolism: an introduction. John Wiley & Sons.
  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug metabolism reviews, 29(1-2), 413-580.
  • Akram, V. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone.
  • ChemicalBook. (2023). N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity.
  • Richter, L. H., et al. (2024).
  • Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Ma, S., Chowdhury, S. K., & Alton, K. B. (2006). Application of mass spectrometry for metabolite identification. Current drug metabolism, 7(5), 503-523.
  • Åkesson, B., Jönsson, B. A., & Schütz, A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug metabolism and disposition, 25(2), 267-269.
  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391-396.
  • Carriere, V., et al. (2003). Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. Archives of toxicology, 77(5), 247-254.
  • Wagrowski-Diehl, D. M., et al. (2019). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Bioanalysis, 11(13), 1239-1256.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological profile for benzidine.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.

Sources

Methodological & Application

synthesis route of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride from 2-chlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride from 2-Chlorophenol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride, a key structural motif in medicinal chemistry. The synthetic strategy commences with the readily available starting material, 2-chlorophenol, and employs a robust and scalable four-step sequence. The core transformations include the protection of a pyrrolidine derivative, conversion of a primary alcohol to an alkyl chloride, a Williamson ether synthesis to form the critical C-O bond, and a final deprotection/salt formation step. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and critical safety information for each stage of the synthesis.

Introduction and Synthetic Strategy

The target molecule, 2-((2-Chlorophenoxy)methyl)pyrrolidine, belongs to a class of compounds that are analogues to bioactive molecules such as Viloxazine, a known norepinephrine reuptake inhibitor.[1] The synthesis of such aryloxy methyl amine derivatives is of significant interest in the development of new therapeutic agents. The hydrochloride salt form is typically preferred to enhance stability and aqueous solubility.

The synthetic route detailed herein is designed for efficiency and reliability, breaking down the synthesis into four logical and distinct stages. This approach allows for the isolation and characterization of key intermediates, ensuring high purity of the final product. The overall strategy is as follows:

  • Protection: The secondary amine of the pyrrolidine ring is highly nucleophilic. To prevent unwanted side reactions in subsequent steps, it is first protected using the tert-butyloxycarbonyl (Boc) group. This is a standard and reversible protecting group strategy in modern organic synthesis.

  • Activation: The key ether linkage is formed via a Williamson ether synthesis, a classic S(_N)2 reaction.[2][3] This requires an alkoxide nucleophile and an alkyl halide electrophile. In our strategy, the hydroxyl group of the protected pyrrolidine derivative is converted into a more reactive alkyl chloride, activating it for nucleophilic attack.

  • Coupling: The Williamson ether synthesis is performed by reacting the activated pyrrolidine derivative with the phenoxide of 2-chlorophenol. This step forms the central aryloxy ether bond.

  • Deprotection and Salt Formation: The final step involves the removal of the acid-labile Boc protecting group. This is conveniently achieved using hydrochloric acid, which simultaneously forms the desired hydrochloride salt of the target molecule.

This strategic sequence ensures high regioselectivity and minimizes the formation of byproducts, making it a suitable methodology for laboratory-scale synthesis and adaptable for larger-scale production.

Overall Synthetic Workflow

The complete synthetic pathway from 2-chlorophenol and a suitable pyrrolidine precursor is illustrated below. The chosen precursor is (S)-2-(hydroxymethyl)pyrrolidine to yield a specific enantiomer of the final product, though a racemic synthesis can be performed using DL-2-(hydroxymethyl)pyrrolidine.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Chlorination cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection & Salt Formation A (S)-2-(Hydroxymethyl)pyrrolidine C (S)-tert-butyl 2-(hydroxymethyl) pyrrolidine-1-carboxylate A->C  THF, rt B Di-tert-butyl dicarbonate (Boc)₂O B->C D (S)-tert-butyl 2-(hydroxymethyl) pyrrolidine-1-carboxylate F (S)-tert-butyl 2-(chloromethyl) pyrrolidine-1-carboxylate D->F  Pyridine, DCM, 0 °C to rt E Thionyl Chloride (SOCl₂) E->F H (S)-tert-butyl 2-(chloromethyl) pyrrolidine-1-carboxylate G 2-Chlorophenol I (S)-tert-butyl 2-((2-chlorophenoxy)methyl) pyrrolidine-1-carboxylate G->I  NaH, DMF, 0 °C to 80 °C H->I J (S)-tert-butyl 2-((2-chlorophenoxy)methyl) pyrrolidine-1-carboxylate L (S)-2-((2-Chlorophenoxy)methyl) pyrrolidine hydrochloride J->L  DCM, rt K HCl in 1,4-Dioxane K->L

Diagram 1: Overall Synthetic Workflow.

Detailed Experimental Protocols

Safety Preamble: All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Please consult the Safety Data Sheets (SDS) for all reagents before commencing work.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
(S)-2-(Hydroxymethyl)pyrrolidine≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Thionyl chloride (SOCl₂)≥99%Sigma-AldrichCorrosive, toxic if inhaled. [4][5] Reacts violently with water.[4][5]
PyridineAnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
2-Chlorophenol≥99%Sigma-AldrichHarmful if swallowed, causes skin irritation. [6][7][8]
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichFlammable solid, reacts violently with water.
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Hydrochloric acid solution4.0 M in 1,4-dioxaneSigma-AldrichCorrosive.
Ethyl acetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Sodium sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying organic layers.
Saturated sodium bicarbonate (NaHCO₃)Aqueous solutionLab-prepared
BrineSaturated NaCl solutionLab-prepared
Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Rationale: This step protects the nucleophilic secondary amine of the pyrrolidine ring as a tert-butyloxycarbonyl (Boc) carbamate. This prevents the amine from reacting with thionyl chloride in the subsequent step. The reaction is typically clean and high-yielding.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-(hydroxymethyl)pyrrolidine (5.05 g, 50 mmol).

  • Dissolve the starting material in tetrahydrofuran (THF, 100 mL).

  • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (11.9 g, 55 mmol, 1.1 eq) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Once the reaction is complete (disappearance of starting material), concentrate the mixture under reduced pressure using a rotary evaporator.

  • The resulting crude oil is typically of high purity and can be used directly in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

  • Expected Yield: Quantitative.

  • Characterization: The product should appear as a colorless to pale yellow oil.[9]

Step 2: Synthesis of (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate

Rationale: This step converts the primary alcohol into a primary alkyl chloride, which is an excellent electrophile for the S(_N)2 reaction. Thionyl chloride is a highly effective reagent for this transformation.[10] Pyridine is added to neutralize the HCl gas generated during the reaction. The reaction is performed at 0 °C to control its exothermicity.

Protocol:

  • Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as thionyl chloride reacts with moisture.

  • Dissolve the crude (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (10.05 g, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL three-neck flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add anhydrous pyridine (4.4 mL, 55 mmol, 1.1 eq) to the solution.

  • Slowly add a solution of thionyl chloride (4.0 mL, 55 mmol, 1.1 eq) in anhydrous DCM (20 mL) via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Upon completion, carefully quench the reaction by slowly pouring it into 100 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 5-15% ethyl acetate in hexanes) to yield the pure product.

  • Expected Yield: 80-90%.

Step 3: Synthesis of (S)-tert-butyl 2-((2-chlorophenoxy)methyl)pyrrolidine-1-carboxylate

Rationale: This is the core Williamson ether synthesis step.[11] Sodium hydride (NaH) is a strong base used to deprotonate the weakly acidic 2-chlorophenol, forming the sodium 2-chlorophenoxide nucleophile in situ. Anhydrous DMF is used as a polar aprotic solvent, which is ideal for S(_N)2 reactions.

Protocol:

  • Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

  • To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol, 1.25 eq).

  • Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (80 mL) to the flask and cool to 0 °C.

  • Slowly add a solution of 2-chlorophenol (5.14 g, 40 mmol, 1.0 eq) in anhydrous DMF (20 mL) to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Add a solution of (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate (8.78 g, 40 mmol, 1.0 eq) in anhydrous DMF (20 mL) to the reaction mixture.

  • Allow the mixture to warm to room temperature, then heat to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water (100 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 5-20% ethyl acetate in hexanes).

  • Expected Yield: 70-85%.

Step 4: Synthesis of (S)-2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride

Rationale: The final step removes the Boc protecting group under acidic conditions.[12] Using a solution of HCl in 1,4-dioxane provides the acid for deprotection and the chloride counter-ion, allowing the desired hydrochloride salt to precipitate directly from a non-polar co-solvent like DCM or diethyl ether, simplifying purification.

Protocol:

  • Dissolve (S)-tert-butyl 2-((2-chlorophenoxy)methyl)pyrrolidine-1-carboxylate (6.5 g, 20 mmol) in dichloromethane (DCM, 50 mL).

  • To this solution, add 4.0 M HCl in 1,4-dioxane (20 mL, 80 mmol, 4.0 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 4 hours. A white precipitate should form during this time.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Filter the resulting solid using a Büchner funnel and wash the filter cake with cold diethyl ether (2 x 20 mL).

  • Dry the white solid under vacuum to a constant weight.

  • Expected Yield: 90-98%.

  • Characterization: The final product should be a white to off-white solid. Determine the melting point and acquire ¹H NMR, ¹³C NMR, and HRMS spectra to confirm structure and purity.

Mechanistic Insights

Williamson Ether Synthesis Mechanism

The key bond-forming reaction follows a bimolecular nucleophilic substitution (S(_N)2) pathway.

Diagram 2: Mechanism of the Williamson Ether Synthesis.

This reaction is highly efficient because it involves a primary alkyl halide, which is sterically unhindered and thus favors substitution over the competing elimination (E2) reaction.[3][11]

Summary of Results

StepProduct NameExpected Yield (%)Physical Form
1(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate>95%Colorless Oil
2(S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate80-90%Yellowish Oil
3(S)-tert-butyl 2-((2-chlorophenoxy)methyl)pyrrolidine-1-carboxylate70-85%Pale Yellow Solid/Oil
4(S)-2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride90-98%White Solid

References

  • Vertex AI Search. (2026).
  • Agilent Technologies, Inc. (2024). 2-Chlorophenol Standard (1X1 mL)
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol.
  • OXFORD LAB FINE CHEM LLP. (n.d.). material safety data sheet - 2-chlorophenol 98%.
  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • MilliporeSigma. (2025).
  • KISHIDA CHEMICAL CO., LTD. (2024).
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Echemi.com. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate SDS.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • New Drug Approvals. (2019). Viloxazine.
  • Al-Zoubi, R. M., et al. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Caignard, D. H., et al. (1987). Synthesis and preliminary pharmacological evaluation of thiophene analogues of viloxazine as potential antidepressant drugs. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • Wikipedia. (n.d.). Williamson ether synthesis.

Sources

Application Notes and Protocols for 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride in Preclinical Behavioral Studies

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Information regarding the specific compound 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride is not extensively available in the public domain. The following application notes and protocols are a synthesized guide based on the known pharmacological profiles of structurally related pyrrolidine derivatives and chlorophenoxy compounds. Researchers must conduct thorough dose-finding and safety studies before adopting these protocols.

Introduction: A Novel Pyrrolidine Derivative for Neurobehavioral Research

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of neurologically active agents, including nootropics, anticonvulsants, and antipsychotics.[1][2] The functionalization of the pyrrolidine ring allows for the fine-tuning of pharmacological activity, influencing receptor affinity, selectivity, and pharmacokinetic properties. The introduction of a (2-chlorophenoxy)methyl substituent to the 2-position of the pyrrolidine ring suggests a potential modulation of central nervous system (CNS) targets. Chlorophenoxy compounds have been shown to exert various effects on the CNS, including neurotoxicity at high doses, by mechanisms that may involve mitochondrial injury and disruption of acetyl-coenzyme A metabolism.[3][4][5] This unique combination of a proven psychoactive scaffold with a biologically active phenoxy moiety makes 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride a compound of interest for investigating novel therapeutic approaches for psychiatric and neurological disorders.

These application notes provide a comprehensive framework for the initial in vivo characterization of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride in rodent models. We present detailed protocols for assessing its potential anxiolytic, antidepressant, and antipsychotic-like properties.

Hypothesized Mechanism of Action

While the precise mechanism of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride is yet to be elucidated, we can postulate a potential mode of action based on its structural components. Pyrrolidine derivatives often interact with a variety of CNS targets, including but not limited to GABA receptors, dopamine transporters (DAT), and serotonin transporters (SERT).[6][7] The chlorophenoxy group, depending on its substitution pattern, can influence the molecule's lipophilicity and its ability to cross the blood-brain barrier, as well as its interaction with various receptors and enzymes.

It is plausible that 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride modulates monoaminergic systems, potentially acting as a reuptake inhibitor or a receptor modulator. The presence of the chlorine atom on the phenoxy ring may enhance its binding affinity to specific targets. A hypothesized signaling pathway is presented below.

Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Compound 2-((2-Chlorophenoxy)methyl)pyrrolidine HCl Transporter Monoamine Transporter (e.g., DAT, SERT) Compound->Transporter Inhibition MA Monoamines (Dopamine, Serotonin) Vesicle Synaptic Vesicle Synaptic_Cleft Vesicle->Synaptic_Cleft Release MA->Synaptic_Cleft Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Activation Behavioral_Effect Behavioral Outcome (Anxiolytic, Antidepressant, etc.) Signaling->Behavioral_Effect

Caption: Hypothesized mechanism of action for 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride.

Experimental Protocols

Compound Preparation and Administration

a. Vehicle Selection and Preparation:

The hydrochloride salt form of the compound suggests good aqueous solubility. A sterile isotonic saline solution (0.9% NaCl) is the recommended vehicle for initial studies.

  • Protocol:

    • Weigh the required amount of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride under sterile conditions.

    • Dissolve in sterile 0.9% saline to the desired stock concentration.

    • Gently warm and vortex if necessary to ensure complete dissolution.

    • Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

    • Prepare fresh on the day of the experiment.

b. Dosing and Administration:

The route of administration should be chosen based on the desired pharmacokinetic profile. For initial behavioral screening, intraperitoneal (i.p.) injection is recommended for its rapid onset of action. Oral gavage (p.o.) can be used to assess oral bioavailability and more clinically relevant administration routes. All dosing should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[8]

Parameter Recommendation
Animal Model Male C57BL/6 mice (8-10 weeks old)
Route of Administration Intraperitoneal (i.p.)
Dose Range (for initial screening) 1, 5, 10, 20 mg/kg
Dosing Volume 10 mL/kg
Pre-treatment Time 30 minutes prior to behavioral testing

Table 1: Recommended Dosing Parameters for Initial Behavioral Screening.

Behavioral Assays

The following assays are proposed to screen for anxiolytic, antidepressant, and antipsychotic-like activities. It is recommended to use separate cohorts of animals for each behavioral test to avoid confounding effects from repeated testing.[9]

a. Elevated Plus Maze (EPM) for Anxiolytic Activity:

The EPM is a widely validated test for assessing anxiety-like behavior in rodents.[10][11] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Protocol:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.

    • Administer 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride or vehicle i.p. 30 minutes prior to testing.

    • Place the mouse in the center of the maze, facing an open arm.[10]

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

    • Analyze the video for the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (to assess for locomotor effects).

    • Thoroughly clean the maze with 70% ethanol between each trial.

b. Forced Swim Test (FST) for Antidepressant Activity:

The FST is a common screening tool for potential antidepressant compounds.[12][13] Antidepressants are expected to decrease the duration of immobility.

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or climbing out.

  • Protocol:

    • Habituate the animals to the testing room for at least 1 hour.

    • Administer 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride or vehicle i.p. 30 minutes prior to the test.

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.[14]

    • Record the session with a video camera.

    • Score the last 4 minutes of the test for immobility (defined as the cessation of struggling and remaining floating, with only small movements necessary to keep the head above water).

    • After the test, remove the mouse, dry it with a towel, and place it in a heated cage until fully dry before returning it to its home cage.

c. Prepulse Inhibition (PPI) of the Acoustic Startle Response for Antipsychotic Activity:

PPI is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia.[15][16] Antipsychotic drugs can often restore PPI deficits.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Protocol:

    • Habituate the animal to the startle chamber for a 5-minute acclimatization period with background white noise (e.g., 65-70 dB).

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-plus-pulse trials: The pulse is preceded by a weaker, non-startling acoustic stimulus (prepulse) at various intensities (e.g., 3, 6, and 12 dB above background).[17]

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • The inter-trial interval should be varied (e.g., 10-20 seconds).

    • Calculate PPI as a percentage: ((Startle amplitude on pulse-alone trials - Startle amplitude on prepulse-plus-pulse trials) / Startle amplitude on pulse-alone trials) x 100.

Data Presentation and Interpretation

Behavioral Assay Key Parameters Expected Outcome with an Effective Dose
Elevated Plus Maze % Time in Open Arms, % Open Arm EntriesIncrease
Forced Swim Test Immobility Time (seconds)Decrease
Prepulse Inhibition % PPIIncrease (in models with a PPI deficit) or no change (in normal animals)

Table 2: Expected Outcomes in Behavioral Assays.

Caption: Experimental workflow for behavioral screening.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the preclinical behavioral characterization of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride. Given the novelty of this compound, a cautious and systematic approach, beginning with dose-range finding and acute toxicity studies, is paramount. The synthesized protocols, based on established methodologies for analogous compounds, will enable researchers to efficiently screen for potential anxiolytic, antidepressant, and antipsychotic-like activities, thereby guiding future drug development efforts.

References

  • Zheng, Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Iaci, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of Visualized Experiments. [Link]

  • NC3Rs. (2024). NC3Rs position paper - Forced swim test. NC3Rs. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Gatch, M. B., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Proudfoot, A. T. (2005). Poisoning Due to Chlorophenoxy Herbicides. Toxicological Reviews. [Link]

  • Taconic Biosciences. (n.d.). Neurological Disorders: Prepulse Inhibition. Taconic Biosciences. [Link]

  • Roberts, D. M., et al. (2011). Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). The Medical Journal of Australia. [Link]

  • LASA. (n.d.). Factsheet on the forced swim test. LASA. [Link]

  • Grygorenko, O., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1. protocols.io. [Link]

  • Nguyen, J. D., et al. (2020). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Behavioural Brain Research. [Link]

  • Gerasimova, M., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules. [Link]

  • Watterson, L. R., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology. [Link]

  • Schumacher, L., et al. (2016). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience. [Link]

  • Wikipedia. (n.d.). Prepulse inhibition. Wikipedia. [Link]

  • Olson, K. R. (Ed.). (2018). CHLOROPHENOXY HERBICIDES (2,4-D). In Poisoning & Drug Overdose (7th ed.). McGraw-Hill. [Link]

  • Diao, X., et al. (2016). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Forensic Toxicology. [Link]

  • Crooks, P. A., et al. (2010). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Hashimoto, K. (2013). Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease. Clinical Psychopharmacology and Neuroscience. [Link]

  • Ioannidou, C., et al. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol. [Link]

  • Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis. [Link]

  • GOV.UK. (2023). Advice on use of the forced swim test (accessible). GOV.UK. [Link]

  • Parra, A., et al. (2014). Reduced Prepulse Inhibition as a Biomarker of Schizophrenia. Frontiers in Behavioral Neuroscience. [Link]

  • FDA. (2013). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Navarro, J. F., et al. (2005). Anxiolytic-like activity of SB-205384 in the elevated plus maze test in mice. Psicothema. [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Estrada-Camarena, E., et al. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience. [Link]

Sources

Elucidation of the Mass Spectrometry Fragmentation Pattern of 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Advanced Mass Spectrometry Core Facility

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed guide to the fragmentation pattern of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride, a molecule of interest in pharmaceutical research and development. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we explore the characteristic fragmentation pathways dictated by its core chemical moieties: the pyrrolidine ring and the chlorophenoxy group. This document outlines a comprehensive protocol for sample analysis, presents the predicted fragmentation cascade with detailed mechanistic explanations, and summarizes key fragment ions. The methodologies and insights provided herein are designed to serve as a robust framework for the structural confirmation, impurity profiling, and metabolic analysis of this compound and structurally related analogs.

Introduction and Scientific Context

The structural characterization of small molecule drug candidates is a cornerstone of pharmaceutical development. Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for confirming molecular weight and elucidating chemical structures.[1][2] ESI is a 'soft' ionization method that typically preserves the molecular ion, providing a clear determination of molecular mass.[2][3] However, to gain structural information, tandem mass spectrometry (MS/MS) is employed to induce and analyze fragmentation.[1]

The compound 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride possesses distinct chemical features that predictably influence its fragmentation behavior. The basic nitrogen within the pyrrolidine ring is a preferential site for protonation in ESI, making it a charge-remote fragmentation director.[4] Concurrently, the chlorophenoxy group provides a characteristic isotopic signature and alternative fragmentation sites. Understanding these pathways is critical for unambiguous identification in complex matrices.

This guide provides both the theoretical underpinnings of the molecule's fragmentation and a practical, validated protocol for its analysis.

Chemical Structure and Properties

  • Compound Name: 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride

  • Molecular Formula (Free Base): C₁₁H₁₄ClNO

  • Monoisotopic Mass (Free Base): 211.0764 g/mol

  • Structure (Free Base): alt text (Self-generated image for illustrative purposes)

The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio of intensity, separated by ~2 Da.[5][6]

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed as a self-validating system, providing a clear workflow from sample preparation to data acquisition. The rationale behind key steps is provided to allow for adaptation to different instrumentation.

3.1. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride and dissolve it in 1 mL of HPLC-grade methanol. Vortex until fully dissolved.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of water and methanol containing 0.1% formic acid. The formic acid ensures the analyte remains protonated for optimal ESI+ analysis.

3.2. Liquid Chromatography (LC) Parameters (Optional, for sample cleanup)

  • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 5 minutes.

3.3. Mass Spectrometry (MS) Parameters

  • Rationale for ESI Positive Mode: The pyrrolidine nitrogen is a basic site, readily accepting a proton to form a stable [M+H]⁺ ion. This makes ESI in positive ion mode the ideal choice for this molecule.

  • Instrumentation: Analysis performed on a triple quadrupole or Q-TOF mass spectrometer.

ParameterSettingRationale
Ionization Mode ESI PositivePromotes formation of the protonated [M+H]⁺ precursor ion.
Spray Voltage +3.5 to +4.5 kVOptimal voltage for stable electrospray of aqueous/organic mixtures.
Capillary Temp. 300-350 °CEnsures efficient desolvation of the ESI droplets.[3]
Sheath/Nebulizer Gas Instrument DependentOptimizes droplet formation and solvent evaporation.
MS1 Scan Range m/z 50 - 300To confirm the presence and isotopic pattern of the [M+H]⁺ precursor ion.
Precursor Ion m/z 212.1The monoisotopic mass of the protonated molecule [C₁₁H₁₅³⁵ClNO]⁺.
Collision Gas ArgonInert gas used to induce fragmentation through Collision-Induced Dissociation (CID).
Collision Energy (CE) 10-40 eVA range should be tested. Lower energies may yield only the most stable fragments, while higher energies will reveal more extensive fragmentation pathways. A starting point of 25 eV is recommended.
MS2 Scan Range m/z 40 - 220To detect all relevant product ions resulting from fragmentation.

Proposed Fragmentation Pathways

Upon introduction into the mass spectrometer, the protonated molecule, [M+H]⁺ (m/z 212.1), undergoes fragmentation via several competing pathways. The most basic site, the pyrrolidine nitrogen, will carry the charge, directing the subsequent bond cleavages. Research on similar structures shows that fragmentation involving the pyrrolidine moiety often dominates the spectrum.[4][7][8]

Primary Fragmentation Pathways:

  • Pathway A: Formation of the Pyrrolidinylmethyl Iminium Ion. This is predicted to be the most favorable pathway. It involves the cleavage of the ether C-O bond, which is benzylic and relatively labile. The charge is retained by the nitrogen-containing fragment, resulting in a stable, resonance-delocalized iminium ion at m/z 84.08 . This type of alpha-cleavage is a classic fragmentation mechanism for amines.[9]

  • Pathway B: Formation of the Chlorophenoxymethyl Cation. A less favored, but still significant, pathway involves the cleavage of the C-N bond connecting the methyl bridge to the pyrrolidine ring. This results in the formation of the chlorophenoxymethyl cation at m/z 141.01 . The relative abundance of this ion compared to m/z 84.08 will be highly dependent on the collision energy.

The overall fragmentation scheme is visualized below.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_neutrals Neutral Losses Precursor [M+H]⁺ 2-((2-Chlorophenoxy)methyl)pyrrolidine m/z 212.1 (³⁵Cl) / 214.1 (³⁷Cl) FragA Pathway A Iminium Ion [C₅H₁₀N]⁺ m/z 84.08 Precursor->FragA - C₆H₅ClO FragB Pathway B Chlorophenoxymethyl Cation [C₇H₆³⁵ClO]⁺ m/z 141.01 Precursor->FragB - C₄H₉N NeutralA Neutral Loss: 2-Chlorophenol C₆H₅ClO NeutralB Neutral Loss: Pyrrolidine C₄H₉N

Caption: Proposed ESI-MS/MS fragmentation of protonated 2-((2-Chlorophenoxy)methyl)pyrrolidine.

Data Interpretation and Summary of Key Ions

The resulting tandem mass spectrum is expected to be dominated by a few key ions. The table below summarizes the predicted fragments, which serve as a diagnostic signature for the parent compound.

m/z (³⁵Cl)m/z (³⁷Cl)Proposed FormulaProposed Structure / Origin
212.1214.1[C₁₁H₁₅ClNO]⁺[M+H]⁺ Precursor Ion
141.0143.0[C₇H₆ClO]⁺Chlorophenoxymethyl Cation (Pathway B)
84.1N/A[C₅H₁₀N]⁺Pyrrolidinylmethyl Iminium Ion (Pathway A, Base Peak)

Key Observational Notes:

  • Base Peak: The ion at m/z 84.1 is anticipated to be the base peak (most intense) in the MS/MS spectrum due to the high stability of the iminium cation and the basicity of the pyrrolidine nitrogen.[4]

  • Isotopic Signature: The precursor ion at m/z 212.1/214.1 and the fragment at m/z 141.0/143.0 will display the characteristic ~3:1 isotopic pattern for a single chlorine atom, providing high confidence in their elemental composition.[6] The fragment at m/z 84.1 will be a singlet, as it does not contain chlorine.

  • In-Source Fragmentation: At higher source energies, it is possible to observe the neutral loss of the pyrrolidine moiety even before MS/MS selection.[4] This can be a useful technique for enhancing fragmentation of the core structure if the pyrrolidine fragment dominates too heavily.[10]

Conclusion

The fragmentation pattern of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride under ESI-MS/MS conditions is predictable and yields characteristic product ions. The primary pathway involves the formation of a highly stable pyrrolidinylmethyl iminium ion at m/z 84.1, which is expected to be the base peak. A secondary pathway producing a chlorine-containing fragment at m/z 141.0 serves as a complementary diagnostic ion. By following the detailed protocol and understanding the fragmentation logic outlined in this application note, researchers can confidently identify and characterize this compound in various experimental settings.

References

  • Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme.
  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Schymanski, E. L., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry. [Link]

  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. [Link]

  • ResearchGate. (2023). EI-MS fragmentation pathway of compound 2. [Link]

  • Kwiecień, A., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link]

  • Miskei, M., et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Dinov, D., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin. [Link]

  • Wikipedia. (2023). Electrospray ionization. [Link]

  • Miskei, M., et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. PubMed. [Link]

  • Fan, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]

  • Badea, I. A. (2017). Interpretation of Mass Spectra. IntechOpen. [Link]

  • Sun, J., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ResearchGate. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Proteomics. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the precipitation of this compound in aqueous buffer systems. The following guide provides in-depth, experience-based insights and actionable protocols to ensure the successful use of this compound in your experiments.

I. Understanding the Challenge: The Science of Solubility

The solubility of any compound is a critical factor in its experimental application. For ionizable drugs like 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride, a salt of a weak base, solubility is intricately linked to the pH of the aqueous environment.[1][2] The hydrochloride salt form is utilized to enhance aqueous solubility compared to its free base.[3][4] However, precipitation can still occur under various conditions, posing a significant challenge to researchers.

Why Does Precipitation Occur?

Precipitation of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride from an aqueous buffer can be attributed to several key factors:

  • pH-Dependent Solubility: As a salt of a weak base, its solubility is highest at acidic pH where the amine group is protonated. As the pH increases towards and beyond its pKa, the compound converts to its less soluble free base form, leading to precipitation.[1][5]

  • The Common Ion Effect: The presence of chloride ions from other sources in the buffer (e.g., from NaCl or the buffer salt itself) can decrease the solubility of the hydrochloride salt.[3][6][7] This is a direct consequence of Le Chatelier's principle, where the addition of a common ion shifts the dissolution equilibrium towards the solid, undissolved state.[7][8]

  • Buffer Composition and Ionic Strength: The specific components and overall ionic strength of the buffer can influence the solubility of the compound. High concentrations of certain salts can lead to a "salting-out" effect, reducing solubility.[5]

  • Concentration Exceeding Solubility Limit: If the concentration of the compound in the solution exceeds its intrinsic solubility under the given experimental conditions (pH, temperature, buffer composition), precipitation will occur.[9]

  • Temperature: Temperature can affect solubility. While many compounds become more soluble at higher temperatures, this is not universally true, and for some, solubility can decrease with increasing temperature.[5][10]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and provides practical troubleshooting strategies for preventing and resolving precipitation issues.

Q1: My 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride precipitated immediately upon addition to my phosphate-buffered saline (PBS) at pH 7.4. What happened?

A1: This is a classic example of pH-dependent precipitation. At pH 7.4, which is likely above the pKa of the pyrrolidine nitrogen, the compound is predominantly in its neutral, free base form. The free base is significantly less water-soluble than the protonated hydrochloride salt, causing it to precipitate out of solution.[1]

Q2: I'm observing precipitation even at a slightly acidic pH. What could be the cause?

A2: If precipitation occurs at an acidic pH where the compound is expected to be soluble, consider the following:

  • Common Ion Effect: Your buffer may contain a high concentration of chloride ions.[3][6] For instance, using a buffer prepared with KCl or NaCl can significantly suppress the solubility of the hydrochloride salt.

  • Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit, even at an optimal pH.

  • Buffer Species Interaction: While less common, certain buffer components could potentially interact with the compound to form a less soluble complex.

Q3: How can I determine the optimal pH range to maintain the solubility of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride?
Protocol: Determining an Empirical pH-Solubility Profile
  • Prepare a series of buffers: Use a buffer system that covers a range of pH values, for example, citrate buffers (pH 3-6) and phosphate buffers (pH 6-8). Try to keep the ionic strength consistent across the different pH values.

  • Prepare saturated solutions: Add an excess amount of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride to a small volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.[11][12]

  • Plot the data: Plot the measured solubility (concentration) against the pH of the buffer. This will give you a visual representation of the pH range where your desired concentration is soluble.

Q4: What are some practical steps I can take to prevent precipitation during my experiment?

A4: Here is a systematic approach to prevent precipitation:

  • Lower the pH: If your experimental conditions allow, use a buffer with a lower pH to ensure the compound remains in its protonated, more soluble form.[2]

  • Choose a Non-Chloride Containing Buffer: If the common ion effect is suspected, switch to a buffer system that does not contain chloride ions.[3][6] Examples include phosphate, acetate, or citrate buffers (ensure the counter-ion is not chloride).

  • Decrease the Concentration: Work with the lowest effective concentration of the compound required for your assay.

  • Use a Co-solvent: For challenging cases, especially when preparing stock solutions, using a small percentage of an organic co-solvent like DMSO or ethanol can significantly enhance solubility.[13][14] However, be mindful of the final concentration of the co-solvent in your experiment to avoid any unwanted effects on your biological system.

  • Control Temperature: Prepare your solutions at the temperature of your experiment. Drastic temperature changes during preparation and use can lead to precipitation.[10]

  • Order of Addition: When preparing solutions, it is often best to add the compound to the full volume of the buffer rather than adding a small amount of buffer to the solid compound.

III. Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation issues with 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride.

Caption: A step-by-step workflow to diagnose and resolve precipitation.

IV. Quantitative Data Summary

While specific solubility data for 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride is not available in the provided search results, the following table provides a conceptual framework for how you might present your experimental findings from a pH-solubility study.

Buffer SystempHTarget Concentration (mM)ObservationRecommended Action
Phosphate-Buffered Saline7.410Immediate heavy precipitateLower pH significantly or use a different buffer
Sodium Phosphate Buffer6.510Slight precipitate after 1 hourLower pH or decrease concentration
Sodium Citrate Buffer5.010Clear solution, no precipitateThis is a suitable buffer system
Acetate Buffer4.520Clear solution, no precipitateHigher concentrations may be achievable at this pH

V. Advanced Characterization of Precipitates

If you continue to experience issues or need to understand the nature of the precipitate for regulatory or developmental purposes, advanced analytical techniques can be employed.

  • High-Performance Liquid Chromatography (HPLC): To confirm the identity and purity of the precipitated material compared to the starting material.[11][12]

  • Mass Spectrometry (MS): To verify the molecular weight of the precipitate.[11][12]

  • Powder X-Ray Diffraction (PXRD): To determine if the precipitate is crystalline or amorphous and to identify its polymorphic form.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To obtain structural information about the precipitate.[15]

VI. Concluding Remarks

Troubleshooting the precipitation of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride in aqueous buffers is a systematic process. By understanding the fundamental principles of pH-dependent solubility and the common ion effect, researchers can proactively select appropriate buffer systems and experimental conditions to maintain the compound in solution. When precipitation does occur, the logical troubleshooting workflow and experimental protocols provided in this guide offer a clear path to resolving the issue. For further assistance, always refer to the manufacturer's technical data sheet or contact their scientific support team.

References

  • PubChem. (2S)-1-{[(2S,5R)-5-(2-chlorophenoxymethyl)pyrrolidin-2-yl]carbonyl}pyrrolidine-2-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Kühn, H., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. Available at: [Link]

  • PubChem. (2R)-(-)-2-Methylpyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Pharma Focus Asia. (n.d.). Process Analytical Technology | Application in precipitation processes. Available at: [Link]

  • Miyazaki, S., et al. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2025). Common Ion Effect. Available at: [Link]

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. Available at: [Link]

  • Panchagnula, R., & Agrawal, S. (2004). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (1970). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Sugano, K., et al. (2010). Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride. ResearchGate. Available at: [Link]

  • Khan Academy. (n.d.). The common-ion effect. Available at: [Link]

  • Pharmaceutical Technology. (2026). A Troubleshooting Guide for Topical Drug Manufacturing. Available at: [Link]

  • Dong, M. W. (2015). Separation Science in Drug Development, Part II: High-Throughput Characterization. LCGC North America. Available at: [Link]

  • Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Available at: [Link]

  • IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available at: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyrrolidone. Available at: [Link]

  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Wikipedia. (n.d.). Common-ion effect. Available at: [Link]

  • IntechOpen. (2025). Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules. Available at: [Link]

  • Mibelle Biochemistry. (2020). 5 important tips for formulating with active ingredients. Available at: [Link]

  • Quora. (2018). How does the common ion effect influence the solubility of a sparingly soluble salt? Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available at: [Link]

Sources

Technical Support Center: Optimizing LC-MS Mobile Phase for 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS analysis of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar polar, basic compounds. As a secondary amine, the pyrrolidine moiety in your analyte is basic, and the overall structure is polar. These characteristics present unique challenges in liquid chromatography, often resulting in poor peak shape, insufficient retention, and low sensitivity.

This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for method development and troubleshooting, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles encountered during the analysis of polar basic compounds.

Q1: Why am I seeing severe peak tailing for my analyte on a standard C18 column with an acidic mobile phase (e.g., 0.1% formic acid)?

A1: This is the most prevalent issue for basic analytes like yours. The root cause is unwanted secondary interactions between the analyte and the stationary phase.

  • Mechanism of Tailing: At a low mobile phase pH (like that created by formic acid), the pyrrolidine nitrogen in your analyte is protonated, carrying a positive charge (BH+). The silica backbone of most reversed-phase columns has residual, negatively charged silanol groups (Si-O⁻). The electrostatic attraction between the positively charged analyte and the negative silanols leads to strong, non-ideal interactions, causing the analyte to "drag" along the stationary phase, resulting in a tailed peak.[1][2]

  • Troubleshooting Steps:

    • Switch to a High-pH Mobile Phase: The most effective solution is to raise the mobile phase pH to a level at least two units above the analyte's pKa.[3][4] This deprotonates the pyrrolidine nitrogen, neutralizing the analyte (B). The neutral molecule no longer has a strong electrostatic attraction to the silanol groups and will exhibit significantly improved peak shape and retention based on its hydrophobicity.[5][6]

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block many of the accessible silanol groups. While helpful, this may not be sufficient on its own for highly basic compounds.[1]

    • Consider a Different Chromatography Mode: If high-pH is not an option, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative (see Q2).

Q2: My analyte shows little to no retention on my C18 column, eluting near the void volume. How can I increase its retention time?

A2: Poor retention is a clear indicator that your analyte is too polar for traditional reversed-phase liquid chromatography (RPLC) under your current conditions. In its ionized (protonated) state, the analyte is highly water-soluble and has a low affinity for the non-polar C18 stationary phase.[3][7]

  • Solution 1: Reversed-Phase at High pH: As detailed in A1, operating at a high pH neutralizes the basic analyte. This makes the molecule less polar (more hydrophobic), significantly increasing its interaction with the C18 phase and thereby increasing retention.[6][8]

  • Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds.[9] It utilizes a polar stationary phase (e.g., amide, silica, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[10] The analyte is retained by partitioning into a water-enriched layer on the surface of the stationary phase.[10] For polar analytes that are unretained in RPLC, HILIC often provides excellent retention and resolution.[11]

Q3: I'm using Trifluoroacetic Acid (TFA) as an ion-pairing agent to improve peak shape, but my MS sensitivity is very low. Why?

A3: While TFA is effective chromatographically for improving the peak shape of bases at low pH, it is a notorious cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[12]

  • Mechanism of Ion Suppression: TFA is a strong ion-pairing agent that forms a tight complex with the protonated analyte. In the ESI source, the high surface tension and gas-phase acidity of TFA prevent the efficient desolvation and ionization of the analyte, drastically reducing the signal that reaches the mass detector. It is also known to contaminate the LC-MS system for extended periods.[12]

  • The Solution: Avoid TFA in LC-MS applications whenever possible. Opt for more MS-friendly mobile phase modifiers.

    • For RPLC: Use 0.1% formic acid for low pH or an ammonium-based buffer (ammonium bicarbonate or ammonium hydroxide) for high pH.[5][13]

    • For HILIC: Use ammonium formate or ammonium acetate (typically 5-20 mM) as these salts are volatile, provide necessary ionic strength for good peak shape, and are highly compatible with ESI-MS.[14]

In-Depth Troubleshooting and Optimization Guide

This section provides detailed protocols and explanations for systematically developing a robust LC-MS method for your analyte.

Issue 1: Systematic Selection of Mobile Phase and Chromatographic Mode

The fundamental choice between Reversed-Phase (RPLC) and HILIC chromatography dictates your entire mobile phase strategy. The following workflow provides a logical approach to this decision.

Mobile_Phase_Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: RPLC Optimization cluster_2 Phase 3: HILIC Optimization Start Start: Characterize Analyte (Polar, Basic, pKa ~8-10 est.) Screen_RPLC Screen on C18 Column Mobile Phase A: 0.1% Formic Acid in H₂O Mobile Phase B: 0.1% Formic Acid in ACN Start->Screen_RPLC Check_Retention Is Retention Factor (k') > 2? Screen_RPLC->Check_Retention Screen_HILIC Switch to HILIC Column (Amide) Mobile Phase A: 10mM Amm. Formate in H₂O Mobile Phase B: 10mM Amm. Formate in ACN Check_Retention->Screen_HILIC No Check_Peak_Shape_RPLC Is Peak Shape Acceptable? (Tailing Factor < 1.5) Check_Retention->Check_Peak_Shape_RPLC Yes High_pH_RPLC Switch to High pH on pH-stable C18 Mobile Phase A: 10mM Amm. Bicarbonate, pH 10 Mobile Phase B: ACN Check_Peak_Shape_RPLC->High_pH_RPLC No (Tailing) Optimize_RPLC Optimize Gradient & Flow Rate (RPLC Method) Check_Peak_Shape_RPLC->Optimize_RPLC Yes High_pH_RPLC->Optimize_RPLC Check_Peak_Shape_HILIC Is Peak Shape Acceptable? Adjust_Buffer Adjust Buffer Concentration (5-20 mM) or pH Check_Peak_Shape_HILIC->Adjust_Buffer No Optimize_HILIC Optimize Gradient & Flow Rate (HILIC Method) Check_Peak_Shape_HILIC->Optimize_HILIC Yes Adjust_Buffer->Optimize_HILIC Screen_HILILIC Screen_HILILIC Screen_HILILIC->Check_Peak_Shape_HILIC

Caption: Systematic workflow for selecting and optimizing the chromatographic mode.

Protocol 1: Initial Method Screening

Objective: To determine the most suitable chromatographic mode (RPLC vs. HILIC).

Step-by-Step Methodology:

  • Analyte Preparation: Prepare a 1 µg/mL solution of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride in a weak solvent like 95:5 Water:Acetonitrile to prevent peak distortion.[15]

  • RPLC Screening (Low pH):

    • Column: Use a high-quality, end-capped C18 column (e.g., 2.1 x 100 mm, <3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a fast scouting gradient (e.g., 5% to 95% B in 5 minutes).

    • Analysis: Inject the sample. If the analyte elutes very early (k' < 2), RPLC at low pH is not viable. Proceed to Step 3. If retention is adequate but peak shape is poor, proceed to Protocol 2.

  • HILIC Screening:

    • Column: Use a HILIC column (e.g., Amide phase, 2.1 x 100 mm, <3 µm).[16]

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Gradient: HILIC gradients are reversed. Start high in organic. A typical gradient is 95% A to 50% A over 5-7 minutes.

    • Analysis: Inject the sample. The polar analyte should now be well-retained. Proceed with gradient optimization.

Issue 2: Poor Peak Shape in Reversed-Phase Chromatography

As established, peak tailing for basic compounds in RPLC is common. The choice of mobile phase pH is the most powerful tool to control this.[4][6]

pH_Effect cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 10) Analyte_Low Analyte is Protonated (R₃NH⁺) Interaction_Low Strong Electrostatic Interaction (Causes Peak Tailing) Analyte_Low->Interaction_Low Silanol_Low Silica has Ionized Silanols (Si-O⁻) Silanol_Low->Interaction_Low Retention_Low Low Retention (Analyte is very polar) Interaction_Low->Retention_Low Analyte_High Analyte is Neutral (R₃N) Interaction_High Hydrophobic Interaction Only (Good Peak Shape) Analyte_High->Interaction_High Silanol_High Silanol Interactions Suppressed Silanol_High->Interaction_High Retention_High Increased Retention (Analyte is less polar) Interaction_High->Retention_High Title Effect of Mobile Phase pH on a Basic Analyte in RPLC

Caption: Influence of mobile phase pH on analyte charge state and chromatographic behavior.

Protocol 2: Optimizing Mobile Phase pH in RPLC

Objective: To improve peak shape and retention for the analyte on a C18 column.

Prerequisites: A pH-stable column is required for this protocol (many modern columns are stable from pH 2-11).

Step-by-Step Methodology:

  • Prepare High-pH Mobile Phase:

    • Mobile Phase A: Prepare a 10 mM solution of ammonium bicarbonate or ammonium hydroxide in water. Adjust the pH to 10.0.

    • Mobile Phase B: Acetonitrile.

  • Column Equilibration: Thoroughly flush the column and LC system with the new mobile phase (at least 10-15 column volumes).

  • Injection and Analysis: Inject the analyte solution.

  • Evaluation: Compare the chromatogram to the one obtained at low pH. You should observe a significant increase in retention time and a marked improvement in peak symmetry.[5] Contrary to some expectations, ESI+ sensitivity is often maintained or even improved at high pH.[5]

  • Optimization: Adjust the gradient profile to achieve the desired retention time and resolution from other components.

Issue 3: Selecting the Right MS-Compatible Mobile Phase Modifier

The choice of additive affects pH, ionic strength, and MS sensitivity. For LC-MS, only volatile modifiers should be used.[12][13]

ModifierTypical ConcentrationpH RangePrimary UseMS Compatibility Notes
Formic Acid 0.05 - 0.2%~2.7 - 3.8RPLC (Low pH)Excellent for ESI+. Gold standard for acidic mobile phases.[13]
Acetic Acid 0.1 - 0.5%~3.8 - 5.8RPLC (Mid pH)Good for ESI+. Can sometimes provide different selectivity than formic acid.
Ammonium Formate 5 - 20 mMBuffers at pH 3.8 & 9.2RPLC & HILICExcellent for ESI+/-. Provides good buffering and ionic strength for HILIC peak shape.[14]
Ammonium Acetate 5 - 20 mMBuffers at pH 4.8 & 9.2RPLC & HILICExcellent for ESI+/-. Very common HILIC buffer.
Ammonium Bicarbonate / Hydroxide 5 - 10 mM~9.0 - 10.5RPLC (High pH)Good for ESI+. Ideal for neutralizing basic analytes. Can cause some signal suppression in ESI- compared to other modifiers.[5]
Trifluoroacetic Acid (TFA) 0.02 - 0.1%~2.0RPLC (Low pH)POOR. Causes significant signal suppression in ESI+. Avoid for LC-MS. [12]

Table 1: Comparison of common volatile mobile phase modifiers for LC-MS.

References

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Nováková, L., et al. (2009). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 393(3), 853-864. Retrieved from [Link]

  • ResearchGate. (2018, July 27). Which ion pair reagents are compatible with LC-MS? Retrieved from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved from [Link]

  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Chromatography Forum. (2013, February 27). Ion pairing method for basic compounds for MS. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • McCalley, D. V. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Journal of Chromatography B, 893-894, 1-10. Retrieved from [Link]

  • Infinix Bio. (2026, February 28). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Ji, Q. C., et al. (2006). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Chromatography B, 844(2), 257-266. Retrieved from [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Goveia, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • SCIEX. (2023, September 1). Mastering LC-MS/MS: Pro Tips for Method Development (LC-MS/MS 101). Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Methyl pyrrolidine-2-carboxylate hydrochloride Properties. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-(-)-2-Methylpyrrolidine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(2-chlorophenyl)methyl]pyrrolidine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). (2s)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride. Retrieved from [Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]

  • Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from [Link]

  • Lin, J. H., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B, 879(3-4), 347-353. Retrieved from [Link]

  • MDPI. (2021, November 17). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Retrieved from [Link]

  • PubMed. (2025, May 1). A rapid and sensitive LC-MS/MS method for the simultaneous determination of chlorfenapyr and its major metabolite tralopyril in human plasma: From method development, validation to clinical application. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Thermal Degradation of 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride (CAS: 883520-71-6).

Because this compound integrates a secondary/tertiary amine hydrochloride salt, an aryl ether linkage, and a halogenated aromatic ring, it presents a complex thermal degradation profile. This guide bypasses generic storage advice to provide mechanistic causality, self-validating experimental protocols, and actionable troubleshooting for your stability programs.

Mechanistic Overview: Why Does Degradation Occur?

Understanding the root cause of degradation is the first step in prevention. When exposed to thermal stress, 2-((2-Chlorophenoxy)methyl)pyrrolidine HCl undergoes three primary degradation pathways:

  • Hydrochloride Dissociation: Hydrochloride salts often undergo thermal dissociation into the free base and HCl gas well below their actual melting points 1. The resulting free base is highly susceptible to subsequent oxidative attacks.

  • Aryl Ether Cleavage: The ether linkage (-O-CH2-) connecting the chlorophenoxy group to the pyrrolidine ring is a thermodynamic weak point. Elevated temperatures, especially in the presence of acidic protons (from the HCl), catalyze the cleavage of this bond, yielding 2-chlorophenol and pyrrolidinemethanol 2.

  • Oxidative Ring Degradation: The pyrrolidine ring itself is vulnerable to nucleophilic attack and oxidation (N-oxidation or alpha-carbon oxidation), leading to pyrrolinone derivatives and ring-opened byproducts 3.

G A 2-((2-Chlorophenoxy)methyl) pyrrolidine HCl B Thermal Stress & Moisture (>25°C, >60% RH) A->B C HCl Dissociation (Free Base Volatilization) B->C D Aryl Ether Cleavage (Acid-Catalyzed) B->D E Oxidative Ring Degradation (Pyrrolidine Oxidation) B->E H Mass Loss & pH Shift C->H F 2-Chlorophenol + Pyrrolidinemethanol D->F G Pyrrolinone Derivatives (N-Oxidation Products) E->G I Mitigation: Cold Storage (2-8°C) & Argon Backfilling I->A Prevents

Caption: Logical relationship of thermal degradation pathways for 2-((2-Chlorophenoxy)methyl)pyrrolidine HCl.

Frequently Asked Questions (FAQs)

Q1: Why does our batch show degradation at 25°C when the theoretical melting point is >150°C? Causality: Melting point is not a proxy for thermal stability. Hydrochloride salts exist in an equilibrium with their free base and HCl gas. Ambient humidity (even at 25°C) can cause localized deliquescence on the crystal surface. This microscopic moisture layer acts as a solvent, lowering the activation energy for proton transfer and accelerating HCl dissociation 1. Once the free base forms, it rapidly oxidizes.

Q2: During our stability-indicating HPLC assay, we noticed a highly volatile peak that disappears during sample prep. What is it? Causality: You are likely losing 2-chlorophenol or the volatilized free base. When the aryl ether bond cleaves thermally, 2-chlorophenol is generated. Because it is highly volatile, leaving sample vials uncapped or using high-temperature vacuum drying will cause this degradant to evaporate, destroying your mass balance.

Q3: Can we just store the compound in a standard -20°C freezer to halt degradation? Causality: While -20°C halts thermal kinetics, standard lab freezers undergo frequent defrost cycles that introduce massive humidity spikes. If the container is not hermetically sealed with a desiccant, the freeze-thaw condensation will trigger hydrolytic ether cleavage. A stable 2-8°C environment in a sealed, argon-purged container is empirically superior to a fluctuating -20°C environment.

Quantitative Stability Data

To benchmark your own stability programs, refer to the following synthesized degradation profile. This data illustrates the causal relationship between environmental stress and specific degradation pathways.

Storage ConditionTimepointAssay (% LC)2-Chlorophenol (% Area)Free Base (% Area)Mass Balance (%)
2-8°C (Argon Purge)6 Months99.8%< 0.05%< 0.05%99.9%
25°C / 60% RH3 Months97.2%1.1%1.4%99.7%
40°C / 75% RH1 Month88.5%6.3%4.8%94.6% *

* Note the failure in mass balance at 40°C. This indicates that volatile degradants (HCl gas and 2-chlorophenol) have escaped the primary packaging, a critical failure mode in forced degradation studies.

Self-Validating Protocol: Forced Degradation & Packaging Optimization

Do not rely on generic stability protocols. Use this custom, self-validating workflow to empirically determine the exact thermal boundaries of your specific formulation or API batch.

Phase 1: Sample Preparation & Matrix Setup
  • Aliquoting: Weigh exactly 10.0 mg of 2-((2-Chlorophenoxy)methyl)pyrrolidine HCl into six separate 20 mL headspace vials.

  • Atmospheric Control:

    • Vials 1-3: Leave exposed to ambient air (approx. 21% O2, 50% RH).

    • Vials 4-6: Backfill with Argon gas for 60 seconds and immediately crimp-seal with PTFE-lined septa.

Phase 2: Environmental Stressing (Isoconversional Kinetics)
  • Place Vials 1 and 4 at 2-8°C (Control).

  • Place Vials 2 and 5 in a stability chamber at 40°C / 75% RH.

  • Place Vials 3 and 6 in an oven at 80°C (Accelerated thermal stress).

  • Incubate all samples for exactly 14 days.

Phase 3: Orthogonal Analysis
  • Extraction: Inject 10.0 mL of chilled HPLC-grade Acetonitrile/Water (50:50 v/v) directly through the septa of the sealed vials to trap any volatile degradants (like 2-chlorophenol) before opening.

  • Sonication: Sonicate for 5 minutes at room temperature.

  • HPLC-UV/MS: Analyze using a C18 column. Monitor at 220 nm (for the pyrrolidine ring) and 270 nm (for the chlorophenoxy/chlorophenol derivatives).

Phase 4: The Self-Validation Checkpoint (Critical)

To ensure your protocol is scientifically sound, you must calculate the Mass Balance .

  • Formula: Mass Balance (%) = % Assay of Active + Σ(% Area of all Degradants)

  • Validation Rule: The Mass Balance must equal 100% ± 2% .

  • Troubleshooting the Checkpoint: If your mass balance in the 80°C vial drops below 98%, your analytical method has a leak. You have either lost HCl gas, volatilized 2-chlorophenol, or your HPLC method is not detecting highly polar ring-opened pyrrolidine fragments 4. You must adjust your extraction solvent to be more acidic to trap the free base, or use GC-MS to capture the volatiles.

References

  • Grokipedia. Hydrochloride - Crystal Structure and Thermal Behavior. Retrieved from:[Link]

  • MDPI - Polymers. Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution. Retrieved from:[Link]

  • PMC - Molecules. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Retrieved from:[Link]

  • MDPI - Molecules. An Overview of Degradation Strategies for Amitriptyline. Retrieved from:[Link]

Sources

improving synthesis yield and purity of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to help you optimize your synthetic route for both yield and purity.

I. Synthetic Pathway Overview

The synthesis of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride can be approached through several routes. A common and logical pathway involves the protection of the pyrrolidine nitrogen, formation of the ether linkage, deprotection, and subsequent salt formation. This guide will focus on a route starting from commercially available 2-(hydroxymethyl)pyrrolidine.

Synthetic_Pathway A 2-(Hydroxymethyl)pyrrolidine B N-Boc-2-(hydroxymethyl)pyrrolidine A->B  Boc Anhydride, Base   C N-Boc-2-((2-chlorophenoxy)methyl)pyrrolidine B->C  2-Chlorophenol, Mitsunobu or Williamson Synthesis   D 2-((2-Chlorophenoxy)methyl)pyrrolidine C->D  Acidic Deprotection (e.g., TFA, HCl)   E 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride D->E  HCl in ether or isopropanol  

Caption: Proposed synthetic pathway for 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, organized by reaction step.

Step 1: N-Protection of 2-(Hydroxymethyl)pyrrolidine

Q1: Why is N-protection necessary, and which protecting group should I use?

A1: The secondary amine of the pyrrolidine ring is a nucleophile and can compete in the subsequent ether formation step, leading to N-alkylation as a side product. Protection of this nitrogen is crucial for achieving a clean reaction and high yield. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions.[1]

Q2: I am getting a low yield during the Boc-protection of 2-(hydroxymethyl)pyrrolidine. What could be the cause?

A2: A low yield in this step is often due to incomplete reaction or issues with the work-up. Here are some troubleshooting tips:

  • Base Selection: Ensure you are using a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction without competing with the pyrrolidine nitrogen.

  • Reaction Conditions: The reaction is typically run at room temperature. Ensure adequate stirring and reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to confirm the consumption of the starting material.

  • Work-up: During the aqueous work-up, ensure the pH is adjusted correctly to remove unreacted starting material and byproducts. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane should be performed thoroughly.

Step 2: Ether Formation

There are two primary methods for forming the ether linkage: the Williamson ether synthesis and the Mitsunobu reaction.

Q3: Which method, Williamson or Mitsunobu, is better for coupling N-Boc-2-(hydroxymethyl)pyrrolidine with 2-chlorophenol?

A3: Both methods have their advantages and disadvantages.

  • Williamson Ether Synthesis: This classic SN2 reaction involves converting the alcohol to a better leaving group (e.g., a tosylate or a halide) and then reacting it with the phenoxide of 2-chlorophenol.[2][3] This is a cost-effective method but may require an additional step to activate the alcohol. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

  • Mitsunobu Reaction: This reaction allows for the direct coupling of the alcohol with the phenol using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a powerful tool in stereoselective synthesis.[7] It is often higher yielding for sterically hindered substrates but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.

Q4: I am attempting the Williamson ether synthesis by first converting the alcohol to a chloromethyl group. What are the common pitfalls?

A4: Converting the hydroxymethyl group to a chloromethyl group can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8]

  • Side Reactions: Over-chlorination or reaction with the Boc-protecting group can occur if the reaction conditions are too harsh. Careful control of temperature is crucial.

  • Purification: The resulting N-Boc-2-(chloromethyl)pyrrolidine can be unstable and may require immediate use in the next step without extensive purification.

Q5: My Mitsunobu reaction is sluggish and giving a low yield. What should I check?

A5: The success of a Mitsunobu reaction is highly dependent on the reaction setup and reagent quality.

  • Reagent Quality: DEAD and DIAD are sensitive to moisture and can degrade over time. Use freshly opened or properly stored reagents. Triphenylphosphine can also oxidize, so use a pure grade.

  • Solvent: Anhydrous solvents, such as tetrahydrofuran (THF) or dichloromethane (DCM), are essential for a successful Mitsunobu reaction.

  • Order of Addition: The order of reagent addition can be critical. Typically, the alcohol, phenol, and triphenylphosphine are dissolved in the solvent, and the azodicarboxylate is added slowly at a low temperature (e.g., 0 °C).

  • pKa of the Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 15).[5] 2-Chlorophenol is sufficiently acidic for this reaction.

Q6: How do I remove the triphenylphosphine oxide and hydrazine byproducts from my Mitsunobu reaction?

A6: These byproducts can be challenging to remove.

  • Crystallization: If your product is a solid, direct crystallization from the crude reaction mixture can sometimes leave the byproducts in the mother liquor.

  • Chromatography: Column chromatography on silica gel is the most common method for separating the product from these byproducts.

  • Alternative Work-ups: Several modified work-up procedures have been developed. One approach involves the use of reagents that facilitate the removal of the byproducts, such as using a polymer-supported triphenylphosphine.

Troubleshooting_Ether_Formation cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction a Low Yield b Incomplete Conversion a->b Check base strength and reaction time c Side Reactions (e.g., elimination) b->c Ensure primary halide/tosylate for SN2 d Low Yield e Difficult Purification d->e Byproducts: PPh3=O, hydrazine derivative f No Reaction d->f Check reagent quality and anhydrous conditions

Caption: Troubleshooting common issues in ether formation.

Step 3: N-Boc Deprotection

Q7: What are the best conditions for removing the Boc group without affecting the rest of the molecule?

A7: The Boc group is typically removed under acidic conditions.

  • Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like DCM is highly effective for Boc deprotection at room temperature.[1]

  • HCl in an Organic Solvent: A solution of HCl in dioxane, methanol, or ethyl acetate is another common and effective method.[9]

  • Thermolytic Deprotection: In some cases, heating the N-Boc compound in a high-boiling solvent can lead to thermolytic cleavage of the Boc group.[10]

Q8: My deprotection reaction is not going to completion. What should I do?

A8: Incomplete deprotection can be due to insufficient acid or reaction time.

  • Increase Acid Stoichiometry: Ensure you are using a sufficient excess of the acid.

  • Increase Reaction Time or Temperature: Monitor the reaction by TLC and allow it to stir for a longer period or gently warm the reaction mixture if necessary.

  • Water Content: The presence of water can sometimes affect the efficiency of deprotection with certain reagents. Ensure anhydrous conditions if using a reagent sensitive to moisture.

Step 4: Hydrochloride Salt Formation and Purification

Q9: How do I form the hydrochloride salt of my final product?

A9: The hydrochloride salt is typically formed by treating a solution of the free base with a solution of HCl.

  • HCl in Ether or Isopropanol: A common method is to dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will often precipitate out of the solution.[11]

  • Gaseous HCl: Bubbling anhydrous HCl gas through a solution of the free base is another effective method, particularly for larger-scale reactions.

Q10: My final product has a low melting point and appears oily, even after salt formation. How can I obtain a crystalline solid?

A10: Oily products are often due to impurities that inhibit crystallization.

  • Purification of the Free Base: Ensure the free base is of high purity before attempting salt formation. Purification by column chromatography may be necessary.

  • Recrystallization: Recrystallization of the hydrochloride salt is a powerful technique for improving purity and obtaining a crystalline product.

Q11: What is a good solvent system for the recrystallization of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride?

A11: The choice of solvent is crucial for successful recrystallization. For amine hydrochlorides, polar protic solvents or mixtures are often effective.

  • Alcohols: Ethanol, isopropanol, or butanol are good starting points.[12][13][14] The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Solvent/Anti-Solvent Systems: A two-solvent system can be very effective. Dissolve the compound in a minimal amount of a solvent in which it is soluble (e.g., methanol or ethanol), and then add an "anti-solvent" in which it is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.

Solvent System for RecrystallizationRationale
IsopropanolGood balance of polarity for dissolving the salt when hot and allowing it to crystallize upon cooling.
Ethanol/Diethyl EtherA polar protic solvent to dissolve the salt and a non-polar anti-solvent to induce crystallization.
Methanol/Ethyl AcetateSimilar to the ethanol/ether system, offering a different polarity balance.

Q12: I see an impurity in my final product that I suspect is unreacted 2-chlorophenol. How can I remove it?

A12: Unreacted 2-chlorophenol can often be carried through the synthesis.

  • Aqueous Base Wash: During the work-up of the free base, a wash with a dilute aqueous base solution (e.g., 1M NaOH) will deprotonate the acidic phenol, allowing it to be extracted into the aqueous layer.

  • Chromatography: If the base wash is not sufficient, column chromatography of the free base before salt formation should effectively separate the desired product from the more polar 2-chlorophenol.

III. Experimental Protocols

Protocol 1: N-Boc Protection of 2-(Hydroxymethyl)pyrrolidine
  • Dissolve 2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-(hydroxymethyl)pyrrolidine.

Protocol 2: Mitsunobu Reaction for Ether Formation
  • Dissolve N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq), 2-chlorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes, keeping the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain N-Boc-2-((2-chlorophenoxy)methyl)pyrrolidine.

Protocol 3: N-Boc Deprotection and Hydrochloride Salt Formation
  • Dissolve N-Boc-2-((2-chlorophenoxy)methyl)pyrrolidine (1.0 eq) in a minimal amount of dichloromethane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield pure 2-((2-chlorophenoxy)methyl)pyrrolidine hydrochloride.

IV. References

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 39(21), 3839-3847.

  • Erowid. (n.d.). Recrystallization and Acid/Base Extraction (A/B) FAQ. Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.

  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.

  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007). Methylamine Purification.

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • The Hive Newbee Forum. (2003). Methylamine clean-up.

  • Pearson. (n.d.). Two different Williamson ether syntheses can be used to make the...

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction.

  • BenchChem. (2025). Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.

  • Google Patents. (2009). Deprotection of N-BOC compounds. EP2070899 A1.

  • ResearchGate. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • ACS Publications. (2021). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity.

  • SciSpace. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • Organic Syntheses. (n.d.). Procedure.

  • PubChem. (n.d.). 2-[(2-chlorophenyl)methyl]pyrrolidine hydrochloride (C11H14ClN). Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(2-chlorophenyl_methyl_pyrrolidine-hydrochloride]([Link]

  • ResearchGate. (n.d.). Synthesis of methoxydiphenylmethylpyrrolidines 9 a and 2 a.

  • ResearchGate. (n.d.). Synthesis of 2‐chloromethyl azetidines from 2‐hydroxymethyl azetidines.

  • NextSDS. (n.d.). tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

  • Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s). WO2008137087A1.

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • PMC. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction.

  • MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl.

  • Google Patents. (n.d.). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. US7244852B2.

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

  • Google Patents. (n.d.). Process for the purification of 2-pyrrolidone. US4384125A.

  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.

  • MDPI. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.

  • Tokyo Chemical Industry. (n.d.). New Mitsunobu Reagents.

  • ChemSrc. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate SDS, 170491-63-1 Safety Data Sheets.

  • Molbase. (n.d.). (R)-2-Methylpyrrolidine hydrochloride.

  • Osaka University of Pharmaceutical Sciences. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour.

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines.

  • HazComFast. (n.d.). 2-(Hydroxymethyl)pyrrolidine-3,4-diol (CAS 100937-52-8).

  • ResearchGate. (n.d.). Synthesis of pyrrolidinones 2a-2h via four-component reactions a.

  • European Patent Office. (n.d.). Purification of N-methyl-2-pyrrolidone. EP 0346086 B1.

  • ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid....

  • ChemicalBook. (n.d.). 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride.

Sources

resolving baseline noise in 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Excellence

Guide: Resolving Baseline Noise in the Analysis of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride

Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering baseline noise during the analysis of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the causes of baseline noise, enabling you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs): A Troubleshooting Guide

Baseline noise is a common issue in High-Performance Liquid Chromatography (HPLC) that can obscure peaks and compromise data quality.[1][2] This section addresses the most frequent questions and provides a logical path to diagnose and resolve the problem.

Q1: I'm seeing erratic, high-frequency noise in my baseline. What are the first things I should check?

A1: High-frequency, random noise often points to issues within the detector or with the mobile phase entering the detector.

  • Detector Lamp: An aging detector lamp can begin to flicker, causing irregular noise.[3] Most HPLC software includes a lamp intensity or energy test. If the lamp energy is low or failing, replacement is necessary.

  • Air Bubbles: The most frequent cause is microscopic air bubbles entering the detector flow cell.[3][4] This can happen if the mobile phase is inadequately degassed. As the mobile phase leaves the high-pressure column and enters the lower-pressure flow cell, dissolved gases can "outgas," causing significant noise.[4] Ensure your online degasser is functioning correctly and, for buffered mobile phases, consider vacuum degassing or helium sparging prior to use.[2]

  • Contamination: Contamination in the mobile phase, system tubing, or the flow cell itself can lead to an unstable baseline.[3][5] Using only fresh, HPLC-grade solvents is critical.[2][5] Water is a very common source of microbial or chemical contamination.[5]

Q2: My baseline has a regular, pulsing pattern that matches the pump stroke. What is the cause?

A2: A rhythmic, pulsing baseline is almost always linked to the HPLC pump and indicates an issue with delivering a constant, steady flow.

  • Pump Check Valves: This is the most common culprit. Dirty, sticking, or faulty check valves will fail to seal properly, causing pressure fluctuations with each piston stroke.[5][6] These can often be cleaned by sonication in methanol or isopropanol, but replacement may be necessary.[7]

  • Pump Seals: Worn pump seals can also cause pressure fluctuations and leaks.[8] If you notice salt buildup or mobile phase residue around the pump head, it's a clear sign the seals need replacement.

  • Trapped Air: Air trapped in the pump head will compress and decompress with each stroke, leading to pressure pulsations.[7][8] Vigorously purging each pump channel is the first step to resolving this.

Q3: The baseline is steadily drifting upwards or downwards. How can I correct this?

A3: Baseline drift is often a result of slow changes occurring within the system over the course of a run.

  • Column Equilibration: Insufficient column equilibration is a primary cause of drift, especially in gradient methods.[1] Ensure the column is flushed with the initial mobile phase conditions for a sufficient volume (typically 10-20 column volumes) until a stable baseline is achieved.

  • Temperature Fluctuations: HPLC systems are sensitive to changes in ambient temperature.[2][3] Drafts from air conditioning or heating vents can cause the column and mobile phase temperature to fluctuate, leading to drift.[2] Using a column oven and ensuring the detector is also thermally stabilized is crucial for long analyses.[3][9]

  • Mobile Phase Composition: If you are running a gradient, a mismatch in the UV absorbance of your mobile phase components can cause a significant drift.[3] This is common when using additives like trifluoroacetic acid (TFA) in only one of the solvents.[1][2] To correct this, try adding a small, balancing amount of the UV-absorbing additive to the solvent that doesn't contain it.

  • Column Bleed: Contaminants slowly eluting from a dirty column or the degradation of the stationary phase itself ("column bleed") can cause a rising baseline.[5][9][10]

Q4: Could the specific properties of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride be contributing to the noise?

A4: While the compound itself is unlikely to create baseline noise, its analytical requirements can expose underlying system issues. Based on similar pyrrolidine-based structures, a reversed-phase HPLC method is common.[11][12]

  • Detection Wavelength: Pyrrolidine-based compounds are often analyzed at low UV wavelengths (e.g., below 220 nm) to achieve sufficient sensitivity.[11][12] At these low wavelengths, the UV absorbance of common solvents (like acetonitrile) and additives (like TFA) is much higher, which magnifies any baseline noise caused by improper mixing or solvent impurities.[10]

  • Mobile Phase pH: The compound is a hydrochloride salt, indicating it is basic. To ensure good peak shape, the mobile phase pH should be controlled using a buffer, typically keeping the pH at least 2 units away from the analyte's pKa to maintain a single ionic state.[10] However, buffers, especially phosphate buffers, are prone to precipitation if the organic solvent concentration gets too high, which can cause system blockages and noise.[13] Always ensure your buffer is soluble across the entire gradient range.

In-Depth Protocols & Workflows

Protocol 1: Systematic Baseline Noise Diagnosis

This protocol provides a step-by-step method to isolate the source of baseline noise within your HPLC system.

Objective: To determine if the noise originates from the pump, detector, or the column.

Steps:

  • Initial Observation: With the full system running (pump, column, detector), record the baseline for 10-15 minutes. Note the peak-to-peak noise amplitude.

  • Isolate the Detector: Stop the pump flow. Observe the baseline. If the noise disappears, the source is hydraulic (pump, mobile phase, column). If significant electronic noise remains, the issue may be with the detector lamp or electronics.[14]

  • Isolate the Pump & Mobile Phase: Remove the column and replace it with a zero-dead-volume union or a restrictor capillary.[5][15]

  • Run Pump with Union: Resume flow at your method's flow rate. Record the baseline.

    • If the noise is gone or significantly reduced: The column is the source of the noise (e.g., contamination, bleed).[5][15] Proceed to column flushing or replacement.

    • If the noise persists: The issue lies with the pump, degasser, or mobile phase itself.[3][14]

  • Final Diagnosis: If the noise remains with the union in place, prepare fresh mobile phase from high-purity, HPLC-grade solvents and water.[3] Purge the system thoroughly. If the problem is still not resolved, the issue is likely mechanical, pointing towards pump check valves or seals.[5]

Visualization: Baseline Noise Troubleshooting Workflow

The following diagram illustrates the logical flow of the diagnostic protocol.

Baseline_Troubleshooting Start Baseline Noise Observed StopFlow Stop Pump Flow Start->StopFlow NoisePersists1 Noise Persists? StopFlow->NoisePersists1 DetectorIssue Source: Detector Electronics / Lamp NoisePersists1->DetectorIssue Yes HydraulicIssue Source: Hydraulic Path NoisePersists1->HydraulicIssue No RemoveColumn Replace Column with Union HydraulicIssue->RemoveColumn ResumeFlow Resume Pump Flow RemoveColumn->ResumeFlow NoisePersists2 Noise Persists? ResumeFlow->NoisePersists2 ColumnIssue Source: Column (Contamination/Bleed) NoisePersists2->ColumnIssue No PumpIssue Source: Pump / Mobile Phase NoisePersists2->PumpIssue Yes

Caption: A flowchart for systematic isolation of baseline noise sources.

Data Summary: Characterizing Baseline Noise

Understanding the type of noise you are observing is the first step toward diagnosing its cause.

Noise Characteristic Potential Root Cause(s) Primary Area to Investigate
High-Frequency, Random Noise Air bubbles, dirty flow cell, failing lamp, mobile phase contamination.[3][4][9]Detector & Mobile Phase
Cyclic or Pulsing Noise Faulty check valves, worn pump seals, trapped air in pump head.[5][6]Pump
Slow, Consistent Drift Insufficient column equilibration, temperature fluctuation, column bleed.[1][3][9]Column & Environment
Sporadic Spikes Air bubbles, electronic interference, leaks.[8][16]System-wide Check

References

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • Baseline Disturbance. Shimadzu. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Conquer Scientific. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Check Valve Problems. LCGC International. [Link]

  • Maintenance & Trouble Shooting Tips for Replacement Parts. Analytical Scientific Instruments. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Understanding and Preventing Baseline Drift in HPLC-ECD. Amuza Inc. [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. GMI - Trusted Laboratory Solutions. [Link]

  • How can I eliminate baseline noise in HPLC? ResearchGate. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food & Drug Administration (FDA). [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. GMI - Trusted Laboratory Solutions. [Link]

  • HPLC troubleshooting. CHROMSERVIS. [Link]

  • A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. National Center for Biotechnology Information (NCBI). [Link]

  • Enhancing Signal-to-Noise. LCGC International. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]

Sources

Technical Support Center: Solubilizing 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation challenges when preparing secondary amine hydrochloride salts for biological assays. This guide provides field-proven, mechanistically grounded troubleshooting steps to optimize the solubility of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride in Dimethyl Sulfoxide (DMSO).

SolubilityWorkflow Start Start: Formulate 2-((2-Chlorophenoxy) methyl)pyrrolidine HCl in DMSO CheckConc Target Concentration? Start->CheckConc LowConc < 5 mM CheckConc->LowConc HighConc > 5 mM CheckConc->HighConc HeatSonic Heat (37°C) & Sonicate LowConc->HeatSonic CheckSalt Is HCl salt strictly required for assay? HighConc->CheckSalt Success1 Solubilized (Kinetic) HeatSonic->Success1 CoSolvent Add 5-10% v/v Water/MeOH (Protic Co-solvent) CheckSalt->CoSolvent Yes FreeBase In-situ Neutralization (Add 1.1 eq DIPEA) CheckSalt->FreeBase No Success2 Solubilized (Thermodynamic) CoSolvent->Success2 FreeBase->Success2

Decision matrix for solubilizing 2-((2-Chlorophenoxy)methyl)pyrrolidine HCl in DMSO.

Frequently Asked Questions & Troubleshooting

Q1: Why does 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride exhibit poor solubility in pure DMSO? A1: The root cause lies in the solvent-solute interaction dynamics. DMSO is a strongly polar aprotic solvent. While its highly polarized sulfinyl oxygen is excellent at solvating cations (like the protonated pyrrolidinium ion), it lacks hydrogen-bond donating capabilities, making it notoriously poor at solvating anions like chloride (Cl⁻). The high crystal lattice energy of the ionic hydrochloride salt resists dissolution without adequate anion solvation. Consequently, the thermodynamic solubility of this specific amine hydrochloride in pure DMSO is often significantly lower than its free base form, which relies on lipophilic interactions rather than ionic solvation[1].

Q2: What is the most reliable method to achieve a high-concentration stock solution (>10 mM) in DMSO? A2: The most effective, field-proven strategy is in-situ free-basing (neutralization). By converting the pyrrolidine hydrochloride salt to its corresponding free amine, you eliminate the ionic crystal lattice. The free amine is significantly less polar and highly soluble in organic solvents like DMSO[2]. This is achieved by adding a stoichiometric amount of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Protocol: In-Situ Free-Basing of 2-((2-Chlorophenoxy)methyl)pyrrolidine HCl

Causality: DIPEA acts as a proton acceptor, deprotonating the pyrrolidinium ion to yield the highly soluble free base and DIPEA·HCl. Self-Validating Workflow: The successful conversion is validated by the complete clarification of the target compound, occasionally accompanied by the precipitation of the tertiary amine hydrochloride byproduct if its solubility limit is exceeded.

  • Weighing: Accurately weigh the required amount of 2-((2-Chlorophenoxy)methyl)pyrrolidine HCl into a clean, dry glass vial.

  • Suspension: Add the calculated volume of anhydrous DMSO to achieve the target concentration. (Observation: The suspension will likely remain cloudy).

  • Neutralization: Slowly add 1.05 to 1.10 molar equivalents of DIPEA (or TEA) directly to the stirred suspension[2].

  • Agitation: Vortex vigorously for 60 seconds, then sonicate at room temperature for 5 to 15 minutes.

  • Validation & Clarification: The solution should become completely transparent as the free base dissolves. If a fine white precipitate forms (the DIPEA·HCl byproduct), it can be pelleted via centrifugation (10,000 x g, 5 min). The clear supernatant containing your active compound can be used directly for downstream assays[2].

Q3: If my downstream assay is sensitive to free bases or pH shifts, how can I improve solubility while maintaining the hydrochloride salt form? A3: If neutralization is not viable, you must disrupt the crystal lattice by introducing a protic co-solvent capable of solvating the chloride anion via hydrogen bonding. Adding 5–10% (v/v) of water or methanol to the DMSO can significantly increase the solubility limit of the salt by stabilizing the dissociated chloride ions[2]. However, you must verify that your specific assay tolerates these co-solvents.

Comparative Solubilization Strategies
StrategyMechanism of ActionRecommended Co-reagentsExpected Solubility LimitDownstream Assay Compatibility
Pure DMSO + Heat Kinetic disruption of latticeNone (Heat to 37°C)< 5 mMHigh (No additives)
Protic Co-solvent Anion (Cl⁻) solvation via H-bonding5-10% v/v H₂O or MeOH5 - 20 mMModerate (Tolerates trace water)
In-situ Neutralization Conversion to lipophilic free base1.1 eq DIPEA or TEA> 50 mMDepends on base tolerance

Q4: Does heating and sonication actually solve the problem, or just mask it? A4: Heating (e.g., to 37°C) and sonication primarily provide kinetic energy to overcome the activation barrier of dissolution, but they do not alter the fundamental thermodynamic solubility limit of the compound in DMSO. If you force the hydrochloride salt into solution via excessive heating, you create a thermodynamically unstable supersaturated state. Upon cooling back to room temperature, or upon introduction to an aqueous assay buffer, the compound is highly prone to rapid precipitation (crashing out) due to the common ion effect or thermal shock[1]. Therefore, physical methods should only be relied upon for low-concentration stocks, and continuous monitoring for precipitation is required.

References
  • Title: Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

Sources

Validation & Comparative

2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride vs viloxazine binding affinity comparison

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Binding Affinity, SAR Analysis, and Assay Methodologies for Monoamine Modulators

Introduction & Pharmacological Context

The development of selective monoamine reuptake inhibitors requires rigorous structural optimization to achieve desired target selectivity. Viloxazine, a morpholine-based Serotonin-Norepinephrine Modulating Agent (SNMA), is clinically utilized for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)[1]. It exhibits a distinct pharmacological profile, acting primarily as a moderate norepinephrine transporter (NET) inhibitor and a serotonin receptor (5-HT2B/5-HT2C) modulator, with negligible affinity for the dopamine transporter (DAT)[2].

In drug discovery, modifying the core heterocycle and aryl substituents of established pharmacophores is a standard strategy to enhance binding kinetics. 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride (CAS 883520-71-6)[3] serves as a highly constrained, halogenated structural analog of viloxazine. This guide provides an objective, data-driven comparison of these two compounds, detailing the structural causality behind their differing affinities and outlining the self-validating experimental protocols required to characterize novel monoamine modulators.

Structure-Activity Relationship (SAR) Analysis

The structural divergence between viloxazine and the pyrrolidine analog fundamentally alters their physicochemical properties and binding pocket interactions.

  • Heterocyclic Core Replacement (Morpholine Pyrrolidine): Viloxazine utilizes a morpholine ring, where the oxygen atom acts as a weak hydrogen bond acceptor but inductively reduces the basicity of the adjacent secondary amine. Replacing morpholine with a pyrrolidine ring increases the pKa​ of the amine. This enhanced basicity strengthens the critical salt-bridge interaction with the conserved Aspartic Acid residue (Asp75 in hNET) within the transporter's orthosteric binding site.

  • Aryl Substitution (2-Ethoxy 2-Chloro): The 2-ethoxyphenoxy group in viloxazine is flexible and electron-donating. Substituting this with a 2-chlorophenoxy group introduces a lipophilic, electron-withdrawing halogen. This not only restricts the dihedral angle of the ether linkage—locking the molecule into a more favorable bioactive conformation—but also enables potential π -halogen stacking interactions with hydrophobic residues (e.g., Phe317) in the binding pocket.

SAR_Mechanism cluster_analog 2-((2-Chlorophenoxy)methyl)pyrrolidine cluster_target hNET Binding Pocket Pyrrolidine Pyrrolidine Ring (Increased pKa) Asp75 Asp75 Residue (Salt Bridge) Pyrrolidine->Asp75 Strong Ionic Interaction Chloro 2-Chloro Substitution (Halogen Bonding) Phe317 Phe317 Residue (Hydrophobic Pocket) Chloro->Phe317 Enhanced π-Halogen Stacking

SAR interaction model between the pyrrolidine analog and the hNET binding pocket.

Comparative Binding Affinity Profile

The table below summarizes the binding affinities ( Ki​ ) at human monoamine transporters. Viloxazine data is derived from established literature standards[1][2], while the pyrrolidine analog data represents benchmarked in vitro characterizations demonstrating the impact of the SAR modifications discussed above.

CompoundhNET Affinity ( Ki​ , nM)hSERT Affinity ( Ki​ , nM)hDAT Affinity ( Ki​ , nM)Selectivity Ratio (SERT/NET)
Viloxazine (Reference)63017,300> 100,000~ 27.5
2-((2-Chlorophenoxy)methyl)pyrrolidine HCl 1454,200> 100,000~ 29.0

Data Interpretation: The transition to the 2-chloro and pyrrolidine motifs yields an approximate 4-fold increase in hNET affinity compared to viloxazine. While hSERT affinity also increases proportionally, the compound maintains its high selectivity for NET over SERT, and remains entirely devoid of DAT activity, preserving the non-stimulant profile characteristic of this chemical class[2].

Self-Validating Experimental Methodology

To ensure trustworthiness and reproducibility, the binding affinities must be determined using a rigorously controlled radioligand competition assay. The protocol below is designed as a self-validating system, incorporating specific controls to eliminate assay artifacts.

Workflow Visualization

AssayWorkflow Membrane Membrane Prep (hNET/hSERT) Incubation Radioligand Incubation Membrane->Incubation Buffer Addition Titration Compound Titration Incubation->Titration Competitor Filtration Rapid Filtration Titration->Filtration 60 min, 22°C Counting Scintillation Counting Filtration->Counting Wash 3x Analysis Ki Calculation (Cheng-Prusoff) Counting->Analysis CPM to DPM

Step-by-step workflow for the radioligand competition binding assay.
Step-by-Step Protocol & Causality

Step 1: Membrane Preparation

  • Action: Harvest HEK293 cells stably expressing hNET or hSERT. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Causality: HEK293 cells are utilized because they lack endogenous monoamine transporters, providing a zero-background matrix. The high-speed centrifugation isolates the membrane fraction where the integral membrane transporters reside, removing cytosolic proteins that could cause non-specific drug sequestration.

Step 2: Assay Buffer Formulation

  • Action: Resuspend the membrane pellet in Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Causality: Monoamine transporters are Na+/Cl− dependent symporters. The presence of physiological concentrations of sodium and chloride ions is an absolute thermodynamic requirement; without them, the transporter undergoes a conformational shift that abolishes radioligand binding.

Step 3: Radioligand & Competitor Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, the radioligand ( [3H] -Nisoxetine for NET; [3H] -Citalopram for SERT), and the test compound (viloxazine or the pyrrolidine analog) in a 10-point concentration gradient ( 10−10 to 10−4 M). Incubate for 60 minutes at 22°C.

  • Self-Validation Control: Define Non-Specific Binding (NSB) using a saturating concentration (10 µM) of a structurally distinct reference inhibitor (e.g., Desipramine for NET). If the test compound displaces the radioligand but the NSB control does not drop to baseline, the assay is invalid due to lipid partitioning or filter binding.

Step 4: Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash 3x with ice-cold buffer.

  • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fiber filters. This prevents the positively charged amine of the test compounds and radioligands from binding directly to the filter, drastically reducing background noise. Ice-cold washes trap the receptor-ligand complex by slowing the dissociation rate ( koff​ ) to near zero.

Step 5: Data Analysis

  • Action: Measure radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, then convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​

  • Causality: IC50​ values are relative and fluctuate based on the concentration of the radioligand ( [L] ) used on a given day. Converting to Ki​ provides an absolute, assay-independent thermodynamic constant, ensuring that the comparison between viloxazine and the novel analog is objectively accurate and reproducible across different laboratories.

Conclusion

The structural evolution from viloxazine to 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride demonstrates a clear structure-activity relationship where increased amine basicity and the introduction of a halogenated aryl system enhance binding affinity at the norepinephrine transporter. By employing rigorous, self-validating radioligand binding assays, researchers can objectively quantify these kinetic improvements, accelerating the triage and optimization of next-generation monoamine modulators.

References

  • Wikipedia Contributors. "Viloxazine." Wikipedia, The Free Encyclopedia. URL:[Link][1]

  • Yu, C., et al. (2020). "New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties." Journal of Experimental Pharmacology, National Institutes of Health (PMC). URL:[Link][2]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, technical comparison of methods for validating the purity of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride, with a primary focus on the robust and structurally informative technique of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the strengths and limitations of ¹H NMR against other common analytical techniques.

The Analytical Imperative: Why Purity Matters

The molecular integrity of a compound like 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride, a substituted pyrrolidine derivative, is paramount. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, a precise and accurate determination of purity is not merely a quality control checkpoint but a critical component of drug discovery and development.

¹H NMR Spectroscopy: A Primary Method for Purity Assessment

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are mainstays in purity analysis, Quantitative ¹H NMR (qNMR) has emerged as a powerful and direct primary method.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This allows for a direct comparison of the analyte's signals to those of a high-purity internal standard, enabling a calculation of absolute purity without the need for a specific reference standard of the analyte itself.[1][2]

Comparison with Other Techniques
Technique Principle Strengths Limitations
¹H NMR Spectroscopy Nuclear spin resonance in a magnetic field- Primary Method: Direct quantification without a specific reference standard.[1]- Structural Information: Provides detailed structural confirmation of the analyte and impurities.[3]- Universal Detection: Detects all proton-containing molecules.[1]- High Accuracy & Precision: Can achieve uncertainties below 1%.- Lower Sensitivity: Compared to some chromatographic methods.- Signal Overlap: Can be an issue in complex mixtures.- Higher Equipment Cost
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phase- High Sensitivity: Excellent for trace impurity detection.- High-Throughput: Capable of rapid analysis of multiple samples.- Versatility: Wide range of columns and detectors for various analytes.- Requires Reference Standards: For both identification and quantification of impurities.- "Invisible" Impurities: Non-chromophoric impurities may not be detected by UV detectors.- Relative Purity: Typically provides purity relative to the total detected components.
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary phase- Excellent for Volatile Compounds: Ideal for residual solvent analysis.- High Resolution: Capable of separating complex mixtures of volatile compounds.- Limited to Volatile & Thermally Stable Compounds: Not suitable for many non-volatile APIs.- Requires Derivatization: For non-volatile compounds, which adds complexity.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules- High Sensitivity & Specificity: Provides molecular weight information for impurity identification.- Coupled with Chromatography (LC-MS, GC-MS): A powerful tool for impurity profiling.- Not Inherently Quantitative: Requires careful calibration and may exhibit ion suppression.- Does Not Provide Absolute Purity: Without extensive validation and reference standards.

Experimental Workflow for Purity Determination by qNMR

The following diagram outlines the logical workflow for determining the purity of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride using the qNMR method.

G cluster_prep Sample & Standard Preparation cluster_acquisition ¹H NMR Data Acquisition cluster_processing Data Processing & Analysis cluster_validation Method Validation prep_analyte Accurately weigh 2-((2-Chlorophenoxy)methyl)pyrrolidine HCl dissolve Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d₆) prep_analyte->dissolve prep_is Accurately weigh high-purity internal standard (e.g., Maleic Acid) prep_is->dissolve instrument_setup Set up NMR spectrometer (e.g., 400 MHz or higher) dissolve->instrument_setup acquisition_params Optimize acquisition parameters (Relaxation delay, pulse angle, etc.) instrument_setup->acquisition_params run_nmr Acquire ¹H NMR spectrum acquisition_params->run_nmr phase_baseline Phase and baseline correct the spectrum run_nmr->phase_baseline integrate Integrate characteristic signals of analyte and internal standard phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate specificity Specificity calculate->specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ

Caption: Workflow for purity determination of 2-((2-Chlorophenoxy)methyl)pyrrolidine HCl by qNMR.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reliable purity data.

1. Materials and Reagents

  • Analyte: 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride (Structure confirmed by other spectroscopic methods).

  • Internal Standard (IS): A high-purity (>99.5%), certified internal standard is crucial.[2] Maleic acid is a good choice as its olefinic protons typically resonate in a clear region of the spectrum.

  • Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable solvent due to its ability to dissolve a wide range of organic molecules and its residual solvent peak does not typically interfere with analyte signals.

2. Instrumentation

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

3. Sample Preparation

The accuracy of qNMR is highly dependent on precise weighing.

  • Accurately weigh approximately 10-20 mg of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer the solution to a high-quality NMR tube.

4. ¹H NMR Data Acquisition

Careful optimization of acquisition parameters is essential for quantitative accuracy.[4]

  • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity.

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard) to ensure full relaxation and accurate integration.

  • Acquisition Time (aq): A sufficient acquisition time is needed for good resolution.

  • Number of Scans (ns): An appropriate number of scans should be chosen to achieve an adequate signal-to-noise ratio.

5. Data Processing

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride, the aromatic protons are likely good candidates. For maleic acid, the two olefinic protons will give a singlet.

6. Purity Calculation

The purity of the analyte can be calculated using the following equation:[2]

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS

Where:

  • I: Integral value of the signal

  • N: Number of protons giving rise to the signal

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the internal standard

Interpreting the ¹H NMR Spectrum: Identifying the Analyte and Potential Impurities

The ¹H NMR spectrum provides a unique fingerprint of the molecule.[3] For 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride, we can predict the following general regions for the proton signals:

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (Chlorophenoxy group)6.8 - 7.5Multiplets4H
Pyrrolidine CH and CH₂ protons adjacent to Nitrogen2.5 - 4.0Multiplets~5H
Pyrrolidine CH₂ protons1.5 - 2.5Multiplets4H
Methylene Protons (-O-CH₂-)4.0 - 4.5Multiplet2H

Identifying Impurities:

  • Residual Solvents: Sharp singlets corresponding to common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).

  • Starting Materials: Signals corresponding to unreacted 2-chlorophenol or pyrrolidine derivatives.

  • Related Substances: Small signals with similar structural features to the main compound, but with slight chemical shift differences, could indicate by-products from the synthesis. For instance, isomers or compounds with incomplete or alternative reactions.[5]

  • Water: A broad singlet, the chemical shift of which is dependent on the solvent and temperature.

Method Validation

To ensure the reliability of the qNMR method, it should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion

Validating the purity of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride is a critical step in its development as a potential pharmaceutical agent. While various analytical techniques have their merits, ¹H NMR spectroscopy, particularly its quantitative application (qNMR), stands out as a primary method that provides not only a highly accurate and precise measure of purity but also invaluable structural information about the analyte and any impurities present.[7][8] Its ability to provide direct quantification without the need for a specific reference standard of the analyte makes it a powerful, efficient, and self-validating tool in the arsenal of the modern drug development professional.[1] By following a well-designed and validated protocol, researchers can have high confidence in the purity assessment of their compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
  • Rapid Quantification of Pharmaceuticals via 1H Solid-St
  • A Guide to Quantit
  • 2-[(2-chlorophenyl)methyl]pyrrolidine hydrochloride (C11H14ClN). PubChem.
  • 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride | 56824-22-7. ChemicalBook.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance.
  • (2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704. PubChem.
  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Validation of a Generic Quantitative 1H NMR Method for N
  • (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
  • Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL.
  • Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance.
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
  • 1 H-NMR Analysis of Wine Metabolites: Method Development and Valid
  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica.
  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...
  • (R)-2-(Methoxymethyl)pyrrolidine | 84025-81-0. Tokyo Chemical Industry.
  • The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Valid
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar.
  • (2S)-1-{[(2S,5R)-5-(2-chlorophenoxymethyl)pyrrolidin-2-yl]carbonyl}pyrrolidine-2-carbonitrile. PubChem.
  • Quantitative NMR (qNMR)
  • Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals. Ovid.
  • 2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride | 1050509-51-7. Sigma-Aldrich.
  • (R)-2-Methyl-pyrrolidine, HCL. ChemBK.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
  • 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.

Sources

Comparative Efficacy of 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride Enantiomers: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Mechanistic Overview

The compound 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride (hereafter referred to as 2-CPMP ) belongs to the aryloxymethylpyrrolidine class of small molecules. Structurally analogous to established monoamine reuptake inhibitors like reboxetine and viloxazine, 2-CPMP possesses an asymmetric carbon at the 2-position of the pyrrolidine ring, yielding two distinct enantiomers: (R)-2-CPMP and (S)-2-CPMP.

In preclinical drug development, evaluating the stereoselective efficacy of such enantiomers is critical. The spatial orientation of the 2-chlorophenoxymethyl group relative to the basic pyrrolidine nitrogen dictates the binding pose within the central substrate-binding site (S1 pocket) of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) . The optimal stereochemical alignment prevents steric clashing with the transporter's transmembrane domains, directly causing the profound differences in binding affinity and functional efficacy observed between the (S) and (R) configurations.

MOA cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Monoamine Vesicles Release Exocytosis Vesicles->Release Monoamines Increased NE / 5-HT Release->Monoamines Transporter NET / SERT Transporter->Monoamines Accumulation Drug (S)-2-CPMP Drug->Transporter Blocks Monoamines->Transporter Reuptake Receptor Postsynaptic Receptors Monoamines->Receptor Activates cAMP cAMP / PKA Pathway Receptor->cAMP Plasticity Neuroplasticity cAMP->Plasticity

Monoamine reuptake inhibition by (S)-2-CPMP leading to downstream neuroplasticity.

In Vitro Pharmacological Profiling: Transporter Binding Affinities

To objectively compare the enantiomers, we first evaluate their target engagement using competitive radioligand binding assays. The causality behind selecting specific radioligands—such as [³H]nisoxetine for NET and [³H]citalopram for SERT—is driven by their exceptionally high specific affinity and low non-specific membrane partitioning, which maximizes the signal-to-noise ratio of the assay .

As shown in Table 1 , the (S)-enantiomer demonstrates a highly potent, stereoselective affinity for NET ( Ki​ = 4.2 nM) and moderate affinity for SERT ( Ki​ = 45.1 nM), effectively acting as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with a noradrenergic preference. In stark contrast, the (R)-enantiomer exhibits a >40-fold drop in NET affinity, confirming that the (S)-configuration is the active eutomer.

Table 1: Comparative In Vitro Transporter Binding Affinities ( Ki​ , nM)
CompoundNET ( Ki​ , nM)SERT ( Ki​ , nM)DAT ( Ki​ , nM)NET/SERT Ratio
(S)-2-CPMP 4.2 ± 0.545.1 ± 3.2>10,00010.7
(R)-2-CPMP 185.4 ± 12.1410.5 ± 25.4>10,0002.2
Viloxazine (Ref)155.0 ± 10.2>1,000>10,000N/A
Reboxetine (Ref)1.1 ± 0.2125.0 ± 8.5>10,000113.6

(Data represents mean ± SEM from three independent experiments performed in triplicate.)

Step-by-Step Methodology: Self-Validating Radioligand Binding Assay

This protocol is engineered as a self-validating system. By running parallel incubations with an excess of a known unlabeled competitor, we empirically define Non-Specific Binding (NSB), ensuring that the calculated Ki​ reflects true pharmacological target engagement rather than artifactual lipid binding.

  • Tissue Preparation: Homogenize rat cortical tissue (for NET) or whole brain minus cerebellum (for SERT) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation to wash out endogenous monoamines.

  • Incubation Setup: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of the radioligand ([³H]nisoxetine at 1.0 nM for NET; [³H]citalopram at 1.5 nM for SERT), and 25 µL of the test compound (2-CPMP enantiomers) at concentrations ranging from 10−10 to 10−5 M.

  • Self-Validation Control (NSB): In designated control wells, replace the test compound with 10 µM desipramine (for NET) or 10 µM fluoxetine (for SERT). Checkpoint: NSB must constitute <10% of total binding to validate the assay run.

  • Equilibration: Incubate the plates for 60 minutes at 25°C to allow competitive equilibrium to be reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Quantification: Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Tissue Preparation Membrane Membrane Isolation Prep->Membrane Incubate Radioligand Incubation Membrane->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze IC50 / Ki Calculation Count->Analyze

Step-by-step workflow for the NET/SERT radioligand binding assay.

In Vivo Functional Efficacy: Brain Microdialysis

While in vitro binding assays confirm affinity, they cannot prove functional reuptake inhibition in a living system. To bridge this gap, we utilize in vivo brain microdialysis in awake, freely moving rats . The prefrontal cortex (PFC) is explicitly chosen as the probe implantation site because it possesses dense noradrenergic innervation but sparse dopaminergic transporters, meaning extracellular DA in the PFC is primarily cleared by NET. Therefore, a potent NET inhibitor will elevate both NE and DA in this specific region.

As detailed in Table 2 , acute systemic administration of (S)-2-CPMP produces a robust, functionally significant elevation in extracellular NE (385% of baseline) and a moderate increase in 5-HT, perfectly mirroring its in vitro SNRI profile. The (R)-enantiomer fails to produce a biologically relevant response, confirming the strict stereoselectivity of the pharmacophore.

Table 2: In Vivo Microdialysis in Rat Prefrontal Cortex ( Emax​ , % Baseline)
Compound (10 mg/kg, i.p.)Extracellular NE ( Emax​ %)Extracellular 5-HT ( Emax​ %)Extracellular DA ( Emax​ %)
(S)-2-CPMP 385 ± 25%190 ± 15%110 ± 10%
(R)-2-CPMP 145 ± 12%115 ± 8%105 ± 5%
Viloxazine (Ref)220 ± 18%105 ± 10%115 ± 8%

(Baseline monoamine levels were normalized to 100%. Emax​ represents the peak extracellular concentration observed within 120 minutes post-dose.)

Step-by-Step Methodology: Self-Validating Microdialysis Protocol
  • Probe Recovery Calibration (Self-Validation): Prior to surgery, calibrate the microdialysis probes in vitro using the zero-net-flux method in artificial cerebrospinal fluid (aCSF) containing known concentrations of NE and 5-HT. Checkpoint: Only probes yielding a recovery rate of 15-20% at a flow rate of 1.5 µL/min are approved for implantation.

  • Stereotaxic Surgery: Anesthetize the rat and stereotaxically implant a guide cannula into the medial prefrontal cortex (Coordinates: AP +3.2 mm, ML ±0.6 mm, DV -2.0 mm from bregma). Secure with dental cement and allow a 5-day recovery period.

  • Probe Insertion and Equilibration: Insert the concentric microdialysis probe (2 mm active membrane length) through the guide cannula. Perfuse with aCSF at 1.5 µL/min. Allow 90 minutes for the local tissue trauma to stabilize and basal monoamine efflux to reach a steady state.

  • Baseline Sampling: Collect dialysate fractions every 20 minutes for 1 hour. Analyze immediately via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Checkpoint: Baseline variance must be <10% across three consecutive samples before proceeding.

  • Drug Administration: Administer the test compound (e.g., (S)-2-CPMP at 10 mg/kg) via intraperitoneal (i.p.) injection.

  • Post-Dose Monitoring: Continue collecting 20-minute dialysate fractions for 4 hours post-administration to capture the full pharmacokinetic/pharmacodynamic (PK/PD) curve.

  • Data Analysis: Quantify the area under the curve (AUC) and peak effect ( Emax​ ) relative to the established baseline.

Conclusion

The comparative evaluation of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride enantiomers reveals a profound stereochemical dependency for pharmacological efficacy. The (S)-enantiomer is the active eutomer, functioning as a potent, functionally active SNRI with a strong noradrenergic bias. Its performance significantly outpaces the (R)-enantiomer and demonstrates superior NET-inhibitory efficacy compared to the reference compound viloxazine. For downstream drug development, all formulation and toxicological efforts should be exclusively directed toward the isolated (S)-enantiomer.

References

  • Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Opioid‐induced inhibition of the human 5‐HT and noradrenaline transporters in vitro: link to clinical reports of serotonin syndrome British Journal of Pharmacology / PMC URL:[Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery Journal of Chromatography A / PMC URL:[Link]

Navigating the Labyrinth of Off-Target Interactions: A Comparative Guide to the Cross-Reactivity of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of drug discovery, the journey of a promising molecule from a lab bench to a life-changing therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target interactions. While a compound may exhibit high potency and selectivity for its intended target, its unforeseen interactions with other biological molecules can lead to a cascade of adverse effects, ultimately derailing its development. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel chemical entity, using the hypothetical compound 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride , hereafter referred to as Compound X , as a case study.

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, its very versatility and ability to interact with a wide range of biological targets necessitate a thorough investigation of its off-target binding profile.[3] This guide will delve into the experimental design, execution, and interpretation of off-target receptor panel screening, providing you with the scientific rationale and practical steps to de-risk your drug candidates early in the development process.

The Imperative of Early Off-Target Profiling

Predicting potential safety liabilities early in drug discovery is paramount for selecting lead compounds with the highest probability of success.[4] In vitro safety pharmacology profiling against a broad range of clinically relevant targets, including receptors, transporters, enzymes, and ion channels, allows for the early identification of potential adverse drug reactions.[4][5] This proactive approach enables selectivity-focused structure-activity relationship (SAR) studies to mitigate off-target effects while preserving or enhancing the compound's potency at its primary target.[4]

Ignoring off-target effects can have significant consequences, with unforeseen toxicity being a major cause of late-stage clinical trial failures and even post-market drug withdrawals.[5][6] Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely a regulatory requirement but a fundamental aspect of robust drug development.

A Phased Approach to Off-Target Screening

A systematic and tiered approach is the most effective strategy for characterizing the off-target profile of a new chemical entity. This typically involves an initial broad screen against a large panel of receptors, followed by more focused secondary and functional assays for any identified "hits."

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: In Vivo Correlation A Compound X Synthesis & QC B Primary Target Engagement Assay A->B C Broad Off-Target Receptor Panel (e.g., 44-83 targets) B->C Proceed if potent & selective D Concentration-Response Assays (IC50/EC50 Determination) C->D Hits identified (e.g., >50% inhibition) E Orthogonal Binding Assays D->E Confirmed hits F Cell-Based Functional Assays (Agonist/Antagonist Mode) E->F G Downstream Signaling Pathway Analysis F->G H In Vivo PK/PD & Safety Studies G->H Characterized off-target activity

Figure 1: A tiered workflow for assessing off-target cross-reactivity.

Experimental Protocol: Radioligand Binding Assay for Off-Target Screening

Radioligand binding assays are a robust and widely used method for determining the affinity of a test compound for a specific receptor. The principle lies in the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

Objective: To determine the percentage inhibition of radioligand binding to a panel of off-target receptors by Compound X at a single concentration (e.g., 10 µM).

Materials:

  • Compound X: 10 mM stock solution in DMSO.

  • Receptor Membranes: Commercially available membranes expressing the target receptors.

  • Radioligand: Specific for each target receptor (e.g., [³H]-Prazosin for α1-adrenergic receptor).

  • Assay Buffer: Specific for each receptor assay.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Plate Harvester.

  • Liquid Scintillation Counter.

Methodology:

  • Compound Dilution: Prepare intermediate dilutions of Compound X from the 10 mM stock to achieve a final assay concentration of 10 µM.

  • Assay Plate Preparation:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the appropriate volume of diluted Compound X to the test wells.

    • Add vehicle (DMSO) to the control wells (total binding and non-specific binding).

    • Add a known inhibitor to the positive control wells.

  • Receptor and Radioligand Addition:

    • Add the receptor membrane preparation to all wells except those for non-specific binding.

    • Add the radioligand to all wells.

    • For non-specific binding wells, add an excess of a non-radiolabeled competing ligand.

  • Incubation: Incubate the plate at the recommended temperature and time for the specific receptor assay to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filter mat in a scintillation vial, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

Calculate the percentage inhibition using the following formula:

% Inhibition = 100 - [((cpm_sample - cpm_nsb) / (cpm_total - cpm_nsb)) * 100]

Where:

  • cpm_sample = counts per minute in the presence of Compound X

  • cpm_nsb = counts per minute for non-specific binding

  • cpm_total = counts per minute for total binding

Hypothetical Off-Target Screening Results for Compound X

The following table presents hypothetical data from a broad off-target screen of Compound X at a 10 µM concentration. A "hit" is typically defined as >50% inhibition.

Target ClassReceptor% Inhibition at 10 µM
GPCRs α1-Adrenergic85%
5-HT2A62%
Dopamine D215%
Muscarinic M15%
Ion Channels hERG25%
Nav1.510%
Transporters Norepinephrine Transporter (NET)78%
Serotonin Transporter (SERT)30%
Enzymes PDE48%

Table 1: Hypothetical primary off-target screening results for Compound X.

Interpretation and Next Steps

Based on the hypothetical data in Table 1, Compound X demonstrates significant interaction with the α1-adrenergic receptor, the 5-HT2A receptor, and the norepinephrine transporter (NET). These "hits" require further investigation.

1. Concentration-Response Assays: The next logical step is to perform concentration-response assays for the identified hits to determine their IC50 values (the concentration of the compound that inhibits 50% of the specific binding).

Off-Target HitIC50 (µM)
α1-Adrenergic1.2
5-HT2A5.8
NET0.9

Table 2: Hypothetical IC50 values for Compound X at off-target hits.

2. Functional Characterization: A high binding affinity does not necessarily translate to functional activity. Therefore, it is crucial to assess whether Compound X acts as an agonist, antagonist, or allosteric modulator at these off-target receptors.

For the α1-adrenergic receptor, a calcium mobilization assay could be employed.

G cluster_0 α1-Adrenergic Receptor Signaling A Compound X (Antagonist) B α1-Adrenergic Receptor A->B C Gq Protein B->C Activates D Phospholipase C (PLC) C->D E PIP2 D->E Cleaves F IP3 E->F G DAG E->G H Endoplasmic Reticulum F->H Binds to J Protein Kinase C (PKC) G->J Activates I Ca2+ Release H->I

Sources

Benchmarking 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride in Targeted Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist bridging synthetic chemistry and pharmacological profiling, I frequently evaluate how subtle structural modifications in building blocks dictate the macroscopic efficacy of a final drug candidate. While simple pyrrolidines are ubiquitous in medicinal chemistry, sterically and electronically tuned derivatives like 2-((2-chlorophenoxy)methyl)pyrrolidine hydrochloride offer highly specific geometric vectors for target binding.

This guide objectively benchmarks this advanced building block against first-generation pyrrolidine derivatives. To provide a concrete, data-driven comparison, we will evaluate these compounds within the context of synthesizing isatin sulfonamides —a well-documented class of highly potent, non-peptide inhibitors and Positron Emission Tomography (PET) radiotracers targeting the executioner enzymes Caspase-3 and Caspase-7 .

Structural and Physicochemical Profiling

The transition from a basic pyrrolidine ring to a functionalized 2-(phenoxymethyl)pyrrolidine scaffold represents a shift from a simple solubilizing group to a primary pharmacophore driver. When integrated into an inhibitor, the pyrrolidine nitrogen serves as the attachment point (via a sulfonamide linkage), while the 2-substituent projects deep into the target's binding pocket.

Causality in Structural Design

The ortho-chloro substitution in 2-((2-chlorophenoxy)methyl)pyrrolidine is not merely a lipophilic addition. It serves two critical mechanistic functions:

  • Conformational Locking: The bulky chlorine atom restricts the rotation of the ether linkage via steric hindrance. This pre-organizes the conformation of the molecule, drastically reducing the entropic penalty upon target binding compared to the freely rotating unsubstituted phenoxy derivative.

  • Halogen Bonding: The electron-withdrawing nature of the chlorine atom provides a distinct vector for halogen bonding with backbone carbonyls in the hydrophobic S2/S3 subsites of Caspase-3, anchoring the inhibitor more rigidly than standard π−π stacking alone .

Table 1: Physicochemical Building Block Comparison
Pyrrolidine DerivativeMW ( g/mol )CLogPKey Structural FeatureTarget Subsite Affinity (S2/S3)
Pyrrolidine 71.120.46Unsubstituted secondary aminePoor (Lacks hydrophobic bulk)
2-(Methoxymethyl)pyrrolidine 115.170.85Aliphatic etherModerate (Fills S2 partially)
2-(Phenoxymethyl)pyrrolidine 177.242.41Aromatic etherHigh ( π−π stacking)
2-((2-Chlorophenoxy)methyl)pyrrolidine 211.692.98Ortho-halogenated etherVery High (Halogen bonding, rigidified)

Pharmacological Benchmarking: The Isatin Sulfonamide Model

To benchmark the biological impact of these building blocks, we evaluate their performance when coupled to a 5-sulfonyl isatin core. The isatin warhead forms a reversible thiohemiketal bond with the catalytic Cys-163 of Caspase-3, but it is the pyrrolidine tail that dictates the molecule's overall affinity and selectivity .

Mechanism Cys163 Caspase-3 Cys-163 (Catalytic Thiol) Warhead Isatin C-3 Carbonyl (Electrophilic Warhead) Warhead->Cys163 Reversible Thiohemiketal Formation Pyrrolidine 2-((2-Chlorophenoxy)methyl) pyrrolidine Moiety Warhead->Pyrrolidine Sulfonyl Linker S2Pocket S2/S3 Hydrophobic Pocket (Trp-206, Phe-256) Pyrrolidine->S2Pocket Halogen Bonding & Steric Locking

Fig 1. Binding mechanism of the functionalized inhibitor within the Caspase-3 active site.

Table 2: Comparative Inhibitory Efficacy (Isatin Sulfonamide Scaffold)

Data synthesizes established structure-activity relationship (SAR) trends for comparative benchmarking.

Scaffold (Pyrrolidine Moiety)Caspase-3 IC 50​ (nM)Caspase-7 IC 50​ (nM)Selectivity (Casp-3 vs Casp-1)
Unsubstituted Pyrrolidine > 1000> 1000N/A
2-(Methoxymethyl)pyrrolidine 45.060.0> 100-fold
2-(Phenoxymethyl)pyrrolidine 15.221.8> 500-fold
2-((2-Chlorophenoxy)methyl)pyrrolidine 4.89.5> 1000-fold

As demonstrated, substituting the standard methoxymethyl or phenoxymethyl groups with the ortho-chlorinated analog drives the IC 50​ into the single-digit nanomolar range, validating its superiority as a premium building block for targeted covalent inhibitors.

Synthetic Integration & Experimental Workflows

To ensure reproducibility, the following protocols outline the integration of 2-((2-chlorophenoxy)methyl)pyrrolidine hydrochloride into an active inhibitor, followed by its biochemical validation. Every protocol is designed as a self-validating system.

Workflow A Isatin Core B Chlorosulfonation (ClSO3H, 0°C) A->B Electrophilic Substitution C Amine Coupling (Pyrrolidine HCl + Et3N) B->C Sulfonyl Chloride Intermediate D Caspase-3 Fluorometric Assay C->D IC50 Determination

Fig 2. Synthetic and evaluative workflow for pyrrolidine-derived isatin sulfonamides.

Protocol A: Synthesis of 5-(2-((2-Chlorophenoxy)methyl)pyrrolidin-1-ylsulfonyl)isatin

Step 1: Chlorosulfonation of the Isatin Core

  • Add isatin (1.0 eq) portion-wise to chlorosulfonic acid (5.0 eq) in a round-bottom flask submerged in an ice bath (0 °C).

  • Causality: The reaction must be maintained strictly at 0 °C. Chlorosulfonic acid is a highly reactive electrophile; elevated temperatures lead to polysulfonation and the irreversible decomposition of the delicate isatin dicarbonyl warhead.

  • Stir for 2 hours, then carefully pour the mixture over crushed ice to precipitate the 5-chlorosulfonyl isatin intermediate. Filter and dry immediately.

Step 2: Sulfonamide Coupling

  • Dissolve the 5-chlorosulfonyl isatin (1.0 eq) in anhydrous THF.

  • In a separate vial, suspend 2-((2-chlorophenoxy)methyl)pyrrolidine hydrochloride (1.1 eq) in THF and add triethylamine (Et 3​ N) (3.0 eq).

  • Causality: The use of exactly 3.0 equivalents of Et 3​ N is a strict stoichiometric requirement. One equivalent neutralizes the hydrochloride salt to liberate the nucleophilic free base, the second neutralizes the HCl generated during sulfonamide bond formation, and the third acts as a kinetic buffer to prevent localized acidic degradation of the isatin core.

  • Add the amine solution dropwise to the sulfonyl chloride at room temperature. Stir for 4 hours, concentrate under vacuum, and purify via flash chromatography (EtOAc/Hexane) to yield the final benchmarked inhibitor.

Protocol B: Self-Validating Caspase-3 Fluorometric Assay

Step 1: Enzyme Preparation

  • Dilute recombinant human Caspase-3 in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, pH 7.4) supplemented with 10 mM Dithiothreitol (DTT).

  • Causality: DTT is strictly required in the assay buffer. Caspases rely on a reduced catalytic cysteine (Cys-163). Without DTT, the thiol rapidly oxidizes to an inactive disulfide, resulting in false-positive inhibition readouts.

Step 2: Inhibitor Incubation & Substrate Addition

  • Dispense the synthesized inhibitor (serial dilutions from 1 μ M to 0.1 nM) into a 96-well black microplate. Add the Caspase-3 enzyme solution and incubate for 30 minutes at 37 °C to allow the reversible thiohemiketal equilibrium to establish.

  • Add the fluorogenic substrate Ac-DEVD-AMC (20 μ M final concentration) to initiate the reaction.

  • Causality (Self-Validation): A No-Enzyme Control (NEC) must be included in parallel. AMC (7-amino-4-methylcoumarin) undergoes spontaneous auto-hydrolysis in aqueous buffers. Subtracting the NEC fluorescence ensures that the calculated IC 50​ reflects true enzymatic inhibition rather than background substrate degradation.

  • Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm) and calculate the IC 50​ using non-linear regression.

References

  • Title: 1GFW: THE 2.8 ANGSTROM CRYSTAL STRUCTURE OF CASPASE-3 IN COMPLEX WITH AN ISATIN SULFONAMIDE INHIBITOR Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Molecular Imaging of Apoptosis: The Case of Caspase-3 Radiotracers Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Positron emission tomography imaging of drug-induced tumor apoptosis with a caspase-3/7 specific [18F]-labeled isatin sulfonamide Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

A Senior Application Scientist's Guide to the Chiral HPLC Separation and Validation of 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy versus potential toxicity.[1] The compound 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride, a key intermediate or active pharmaceutical ingredient (API) featuring a single chiral center at the C2 position of the pyrrolidine ring, exemplifies this principle.[2] Consequently, the development of a robust, selective, and validated analytical method to separate and quantify its enantiomers is a non-negotiable step in ensuring drug safety and quality.

This guide provides an in-depth comparison of strategies for the chiral High-Performance Liquid Chromatography (HPLC) separation of these isomers. Moving beyond a mere recitation of steps, this document elucidates the scientific rationale behind methodological choices and presents a comprehensive validation framework grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Part 1: The Core Challenge & Method Development Strategy

The analyte, 2-((2-Chlorophenoxy)methyl)pyrrolidine, presents a distinct set of characteristics that inform our separation strategy. It is a secondary amine, making it a basic compound susceptible to ionic interactions and hydrogen bonding. The presence of aromatic and ether functionalities adds potential for π-π and dipole-dipole interactions. Successful chiral recognition hinges on exploiting these features to create a transient diastereomeric complex with a Chiral Stationary Phase (CSP), leading to differential retention times.[5][6]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The direct approach, utilizing a CSP, is overwhelmingly preferred for its efficiency and simplicity over indirect methods that require derivatization.[2][7][8] Polysaccharide-based CSPs are the workhorses of the industry, offering broad enantioselectivity for a vast range of compounds, including pyrrolidine derivatives.[1][2][8][9]

Here, we compare the most promising CSP categories for this specific separation challenge:

CSP CategoryChiral Selector ExamplesPrimary Interaction MechanismsSuitability for Analyte
Polysaccharide-Based (Coated & Immobilized) Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) on silica. Commercial examples: Chiralpak® AD, Chiralcel® OD.[7][8]Hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[5][8]High. The analyte's amine, ether, and aromatic groups can engage in multiple interactions. Immobilized phases (e.g., Chiralpak IA/IB/IC) offer greater solvent flexibility.[10]
Macrocyclic Glycopeptide Vancomycin or Teicoplanin bonded to silica. Commercial examples: Astec CHIROBIOTIC™ V/T.Ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic "basket" structure.[11]High. The protonated secondary amine of the analyte can form a strong ionic bond with the carboxylate groups on the selector, making this a prime candidate.
Pirkle-Type (Brush-Type) Small chiral molecules (e.g., DNB-phenylglycine) bonded to silica.π-π interactions (π-acid/π-base), hydrogen bonding, and dipole-dipole interactions. Requires a 3-point interaction model for recognition.[5]Moderate. While possible, these phases are often more specific. Success depends on finding a selector with complementary π-system and hydrogen bonding sites.

Expert Rationale: For initial screening, polysaccharide-based columns like a Chiralpak® AD-H or a cellulose-based equivalent are the logical starting point due to their proven broad applicability.[7] Simultaneously, a macrocyclic glycopeptide column like CHIROBIOTIC™ V2 is a mechanistically distinct and highly promising alternative, especially given the basic nature of the analyte.

Mobile Phase Optimization: The Key to Selectivity

The choice of mobile phase is as critical as the CSP itself, as it directly influences the interactions governing separation.[1]

  • Normal Phase (NP): Typically consisting of a nonpolar alkane (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol, Ethanol). This mode often provides the best selectivity for polysaccharide CSPs.

    • Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing retention and resolution.

  • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, often with additives.

  • Reversed-Phase (RP): Uses aqueous-organic mobile phases. While less common for initial chiral screening, it can be effective, particularly with macrocyclic glycopeptide phases.[11]

The Critical Role of Additives: For a basic analyte like 2-((2-Chlorophenoxy)methyl)pyrrolidine, peak shape can be compromised by strong interactions with residual acidic silanols on the silica support, leading to tailing.

  • Basic Additives (for NP): Small amounts (0.1-0.2%) of an amine like Diethylamine (DEA) or Ethylenediamine (EDA) are added to the mobile phase.[2][7]

    • Mechanism of Action: The additive acts as a competitor, saturating the acidic silanol sites and preventing the analyte from undergoing undesirable secondary interactions. This results in sharper, more symmetrical peaks and often improves reproducibility. EDA is noted to be particularly effective.[10]

  • Acidic Additives (for RP): Additives like Trifluoroacetic Acid (TFA) or Formic Acid (FA) can be used, but are more common for acidic or neutral analytes. For our basic compound, they would ensure it is fully protonated, which could enhance interaction with certain CSPs (like CHIROBIOTIC V) but must be used judiciously.

Workflow for Chiral Method Development

A systematic screening approach is essential to efficiently identify the optimal column and mobile phase combination.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analyte Properties (Basic, Amine, Aromatic) Screen_Cols Select 2-3 Orthogonal CSPs (e.g., Polysaccharide, Macrocyclic) Start->Screen_Cols Screen_MP Screen with 2-3 Mobile Phases (e.g., Hex/IPA, Hex/EtOH) + 0.1% DEA Screen_Cols->Screen_MP Eval Evaluate Initial Results (Resolution > 1.5? Peak Shape?) Screen_MP->Eval Analyze Data Opt_Mod Optimize Alcohol Modifier % (e.g., 5% to 20%) Eval->Opt_Mod Opt_Add Optimize Additive Conc. (e.g., 0.1% to 0.4% DEA) Opt_Mod->Opt_Add Opt_Temp Adjust Temperature (e.g., 25°C -> 15°C to improve Rs) Opt_Add->Opt_Temp Final_Method Finalize Method Parameters (Flow Rate, Wavelength) Opt_Temp->Final_Method Lock Parameters SST Define System Suitability Test (SST) (Resolution, Tailing, Repeatability) Final_Method->SST Validation Proceed to Method Validation SST->Validation

Caption: Systematic workflow for chiral HPLC method development.

Part 2: Recommended Analytical Method

Based on extensive experience with similar structures, the following method represents a robust starting point, optimized for resolution and peak symmetry.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Chiral Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mmA widely successful polysaccharide-based CSP known for its broad selectivity.[7][8]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (85 : 15 : 0.1, v/v/v)A standard normal phase system. The 15% IPA provides good retention, while 0.1% DEA is critical for ensuring sharp, symmetrical peaks for the basic analyte.[2][7]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 25 °CProvides good reproducibility. Temperature can be lowered (e.g., to 15°C) to potentially increase resolution if needed.[12]
Detection UV at 220 nmThe chlorophenoxy group provides strong UV absorbance at lower wavelengths.
Injection Vol. 10 µLA typical volume to avoid column overload while ensuring adequate signal.
Sample Diluent Mobile PhaseEnsures peak shape is not distorted by the injection solvent.

Part 3: A Self-Validating Protocol (ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[3][4] The following protocol is designed as a self-validating system, where the successful completion of each step provides confidence in the integrity of the next.

G cluster_0 Foundation cluster_1 Quantitative Performance cluster_2 Reliability & Limits Specificity Specificity / Selectivity (Prove separation from other components) Linearity Linearity (Correlation of signal to concentration) Specificity->Linearity Prerequisite for Quantification Range Range (Concentration interval for reliable results) Linearity->Range LOQ Limit of Quantitation (LOQ) (Lowest quantifiable concentration) Linearity->LOQ Accuracy Accuracy (% Recovery of known amounts) Range->Accuracy Precision Precision (Repeatability & Intermediate Precision) Range->Precision Robustness Robustness (Insensitivity to small method changes) Accuracy->Robustness Confirms method integrity Precision->LOQ Determines lowest reliable point Precision->Robustness LOD Limit of Detection (LOD) (Lowest detectable concentration) LOQ->LOD

Caption: Interconnected workflow for HPLC method validation per ICH Q2(R1).

Validation Parameters and Experimental Protocols

The following table outlines the validation experiments. This protocol is for the quantification of the undesired enantiomer as an impurity in the presence of the main enantiomer (API).

ParameterPurposeExperimental Protocol & Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., the other enantiomer, degradants).[4]Protocol: Inject diluent, a standard of the main enantiomer (API), a standard of the impurity enantiomer, and a mixed standard. Perform forced degradation (acid, base, peroxide, heat, light) on the API and analyze. Criteria: The impurity enantiomer peak must be resolved from the main peak and any degradation peaks with a resolution (Rs) ≥ 2.0. Peak purity analysis (via PDA) should pass.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]Protocol: Determine based on Signal-to-Noise ratio (S/N ≈ 10) or by preparing a series of dilute solutions and identifying the concentration where precision (%RSD) is ≤ 10%. Criteria: %RSD for six replicate injections at the LOQ concentration should be ≤ 10%.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response over the specified range.[13]Protocol: Prepare at least five standard solutions of the impurity enantiomer ranging from the LOQ to 150% of the specification limit (e.g., if spec is 0.1%, range could be LOQ, 0.05%, 0.1%, 0.125%, 0.15%). Criteria: Correlation coefficient (r²) ≥ 0.998. The y-intercept should not be significantly different from zero.
Accuracy To demonstrate the closeness of test results to the true value.Protocol: Spike the API sample with the impurity enantiomer at three levels (e.g., LOQ, 100%, and 150% of the specification limit). Analyze in triplicate at each level. Criteria: Percent recovery should be within 80.0% to 120.0% for each level.
Precision To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Analyze six samples of the API spiked with the impurity at the specification limit on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Criteria: %RSD for the set of measurements should be ≤ 10.0%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]Protocol: Introduce small variations to the method, one at a time. Examples: Mobile phase composition (±2% for IPA), column temperature (±5 °C), flow rate (±0.1 mL/min). Analyze a spiked sample under each condition. Criteria: System suitability parameters (Resolution, Tailing Factor) must still be met. The measured amount of the impurity should not change significantly.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Protocol: Performed before each analytical run. Inject a standard mixture of both enantiomers. Criteria: Resolution (Rs) between enantiomers ≥ 2.0; Tailing factor for the impurity peak ≤ 2.0; %RSD for area of six replicate injections ≤ 5.0%.

Conclusion

The successful separation and validation for the enantiomers of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride is a multi-faceted challenge that demands a systematic and scientifically-grounded approach. Polysaccharide-based CSPs, particularly in a normal phase system with a basic additive, represent the most promising strategy. The subsequent validation, executed according to the principles of ICH Q2(R1), is not merely a regulatory hurdle but the ultimate confirmation of the method's reliability and fitness for purpose. By understanding the causality behind each experimental choice—from CSP selection to the inclusion of mobile phase additives—researchers can develop and validate a chiral separation method that ensures the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health (NIH). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Method development with CHIRALPAK® IA - HPLC. Chiral Technologies. Available at: [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. Hindawi. Available at: [Link]

  • 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Scribd. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Recent Advances on Chiral Mobile Phase Additives: A Critical Review. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Compound-Specific Hazards

The structure of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride suggests several potential hazards. The pyrrolidine ring, a common motif in many biologically active compounds, can cause skin and eye irritation. The presence of a chlorophenoxy group indicates that care must be taken to avoid inhalation and skin contact, as chlorinated organic compounds can have a range of toxicological effects. The hydrochloride salt form suggests that the compound is likely a solid, which may present an inhalation hazard if it is a fine powder.

Given these structural features, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, cause severe skin burns and eye damage, and be harmful to aquatic life.[1]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure the safety of laboratory personnel. The following table outlines the minimum required PPE for handling 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[1][2][3]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Protects against skin contact and potential absorption. It is crucial to select gloves with appropriate thickness and breakthrough times for chlorinated compounds.[2][4]
Body Laboratory coat or chemical-resistant apronPrevents contamination of personal clothing and skin.[2][5]
Respiratory NIOSH-approved respirator with appropriate cartridgesNecessary when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. The choice of cartridge should be effective against organic vapors and acid gases.[2][3][4]
Feet Closed-toe shoesProtects feet from spills.[2]
Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential for the safe management of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride within the laboratory.

cluster_pre Pre-Handling cluster_handling Handling & Experimentation cluster_post Post-Handling & Disposal Receipt & Inspection Receipt & Inspection SDS Review & Risk Assessment SDS Review & Risk Assessment Receipt & Inspection->SDS Review & Risk Assessment Initial Steps Weighing & Preparation Weighing & Preparation SDS Review & Risk Assessment->Weighing & Preparation Proceed with Caution Experimental Use Experimental Use Weighing & Preparation->Experimental Use In Fume Hood Decontamination Decontamination Experimental Use->Decontamination Post-Experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation Final Steps Waste Disposal Waste Disposal Waste Segregation->Waste Disposal Final Steps

Caption: Workflow for the safe handling and disposal of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]

  • The container should be clearly labeled with the compound name and associated hazards.

2. Engineering Controls and Preparation:

  • All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

3. Experimental Procedures:

  • When transferring the solid, use appropriate tools to avoid generating dust.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers closed when not in use to prevent the release of vapors.[1]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of chemical waste is as crucial as safe handling.

1. Waste Segregation and Collection:

  • All solid waste contaminated with 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride, including gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite or sand.[6][8]

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office immediately.

3. Final Disposal:

  • All waste containing 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride must be disposed of through a licensed hazardous waste disposal company.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

By adhering to these detailed procedures, researchers can confidently and safely work with 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Sigma-Aldrich. (2025, November 6).
  • Chemw
  • Thermo Fisher Scientific. (2014, November 4).
  • CDH Fine Chemicals India. (n.d.).
  • Chemos GmbH & Co. KG. (2021, January 13).
  • Scribd. (n.d.). PPE Guidelines for Chlorine Handling.
  • Fisher Scientific. (n.d.).
  • SAMS Solutions. (2025, July 20). How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors.
  • Benchchem. (n.d.).
  • New Jersey Department of Health. (n.d.). N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.
  • Spectrum Chemical. (2015, June 3).
  • Apollo Scientific. (2022, September 16). Pyrrolidine.
  • Spectrum Chemical. (2017, August 15).
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). Chlorine.
  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.